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  • Product: 6-(Aminomethyl)piperidin-2-one
  • CAS: 130762-29-7

Core Science & Biosynthesis

Foundational

6-(Aminomethyl)piperidin-2-one: Structural Topography, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary As a Senior Application Scientist in early-stage drug development, I frequently evaluate novel chemical scaffolds that can navigate the complex balance between target affinity and pharmacokinetic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, I frequently evaluate novel chemical scaffolds that can navigate the complex balance between target affinity and pharmacokinetic stability. 6-(Aminomethyl)piperidin-2-one is a highly versatile delta-lactam building block. By providing a conformationally restricted vector, the piperidin-2-one core effectively mimics the backbone of a dipeptide, minimizing the entropic penalty upon binding to a target active site[1]. Furthermore, the primary aminomethyl group serves as a critical synthetic handle for library generation, making this compound an indispensable tool in modern peptidomimetic design and scaffold hopping campaigns.

Molecular Topography & Physicochemical Profile

The structural elegance of 6-(aminomethyl)piperidin-2-one lies in its bifunctionality. The molecule features a chiral center at the C6 position, meaning it exists as either the (6R)- or (6S)-enantiomer. The delta-lactam ring provides both a strong hydrogen bond donor (N-H) and acceptor (C=O), while the primary amine can participate in salt-bridge formations or be further derivatized.

Because the free base is highly polar and prone to oxidative degradation or atmospheric CO₂ absorption, it is predominantly synthesized, stored, and utilized as a hydrochloride or oxalate salt[2].

Quantitative Physicochemical Data

All quantitative data is summarized below for rapid comparative analysis during formulation or assay development.

PropertyValue / Description
Chemical Formula C₆H₁₂N₂O[3]
Molecular Weight (Free Base) 128.17 g/mol
Molecular Weight (HCl Salt) 164.63 g/mol
CAS Registry Number (Free Base) 130762-29-7[3]
CAS Registry Number (HCl Salt) 118894-94-3[2]
PubChem CID (HCl Salt) 14342630[2]
Topological Polar Surface Area (TPSA) 55.12 Ų
Predicted pKa (Primary Amine) ~ 9.8 (Basic)
Predicted LogP -0.9 (Highly Hydrophilic)
SMILES (HCl Salt) C1CC(NC(=O)C1)CN.Cl[2]

Synthetic Methodologies & Reaction Causality

The most robust route to synthesize 6-(aminomethyl)piperidin-2-one is the catalytic hydrogenation of 6-cyanopiperidin-2-one. As an application scientist, I emphasize that the reduction of nitriles to primary amines is notoriously prone to over-alkylation (where the newly formed primary amine attacks the intermediate imine, yielding unwanted secondary amine dimers). To prevent this, the protocol below utilizes Raney Nickel in the presence of methanolic ammonia.

SynthWorkflow A 6-Cyanopiperidin-2-one (Nitrile Precursor) B Raney Ni, H2 (50 psi) NH3 in MeOH (Reduction) A->B C 6-(Aminomethyl)piperidin-2-one (Free Base) B->C D HCl in Dioxane (Salt Formation) C->D E Product HCl Salt (Stable Solid) D->E

Synthetic workflow for 6-(aminomethyl)piperidin-2-one via catalytic hydrogenation.

Step-by-Step Experimental Protocol: Catalytic Hydrogenation

Self-Validating System: This protocol incorporates specific causality checks to ensure the reaction does not stall at the imine intermediate.

  • Substrate Preparation: Dissolve 10.0 g of 6-cyanopiperidin-2-one in 100 mL of 7N ammonia in methanol.

    • Causality Check: The massive excess of ammonia shifts the reaction equilibrium, effectively outcompeting the product primary amine from attacking the imine intermediate, thereby suppressing dimer formation.

  • Catalyst Loading: Under an inert argon atmosphere, carefully add 1.5 g of washed Raney Nickel slurry.

    • Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas three times, then pressurize to 50 psi. Stir vigorously at 25°C for 12 hours.

  • Reaction Monitoring (Self-Validation): Withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter to remove the catalyst, and dilute in 1 mL MeOH. Analyze via LC-MS (ESI+).

    • Validation Gate: The reaction is deemed complete only when the starting material peak is absent and a single major peak at m/z 129.1 [M+H]⁺ is observed. If the dimer byproduct (m/z 239.2) exceeds 5%, the initial ammonia concentration was insufficient.

  • Workup & Salt Formation: Filter the reaction mixture through a pad of Celite under argon. Concentrate the filtrate in vacuo. To stabilize the highly polar free base, redissolve the resulting oil in minimal dry dichloromethane (DCM) and add 1.2 equivalents of 4M HCl in dioxane. The hydrochloride salt will precipitate as a white solid. Filter and dry under high vacuum.

Applications in Drug Discovery & Scaffold Hopping

In pharmaceutical synthesis, 6-(aminomethyl)piperidin-2-one is frequently utilized to replace flexible aliphatic chains or metabolically labile peptide bonds[1]. The delta-lactam ring restricts the spatial orientation of the aminomethyl group, forcing it into a specific vector that mimics the φ (phi) and ψ (psi) dihedral angles of a natural peptide turn. This pharmacophore mapping is critical when designing inhibitors for proteases or ligands for G-protein coupled receptors (GPCRs).

Pharmacophore Core Piperidin-2-one Core (Conformational Restraint) LactamNH Lactam N-H (H-Bond Donor) Core->LactamNH LactamCO Lactam C=O (H-Bond Acceptor) Core->LactamCO Amine Aminomethyl Group (Primary Amine / Salt Bridge) Core->Amine Target1 Target Backbone (Carbonyl) LactamNH->Target1 H-Bond Target2 Target Backbone (Amide N-H) LactamCO->Target2 H-Bond Target3 Asp/Glu Residue (Carboxylate) Amine->Target3 Ionic Bond

Pharmacophore mapping of 6-(aminomethyl)piperidin-2-one interacting with a target.

Analytical Characterization & Orthogonal Validation

Because the biological efficacy of peptidomimetics is highly stereodependent, ensuring the enantiomeric excess (ee) of the (6R) or (6S) isomer is >99% is a mandatory quality control step.

Step-by-Step Experimental Protocol: Enantiomeric Purity via Chiral HPLC

Causality Check: Standard reverse-phase HPLC cannot resolve enantiomers. A chiral stationary phase must be used. Furthermore, primary amines tail severely on silica-based columns due to secondary interactions with residual silanols.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of the mobile phase.

  • Column Selection: Equip the HPLC with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic mixture of 80:20 Hexane:Isopropanol containing 0.1% Diethylamine (DEA).

    • Causality Check: Why DEA? Diethylamine acts as a competing base, masking the residual silanols on the stationary phase to ensure sharp, symmetrical peaks for the primary amine.

  • Execution: Run the method at a flow rate of 1.0 mL/min at 25°C.

  • Detection: Monitor UV absorbance at 210 nm (optimized for the lactam amide bond).

  • Validation: Integrate the area under the curve (AUC) for both the (6R) and (6S) peaks. Calculate ee =[(Area_major - Area_minor) / (Area_major + Area_minor)] × 100. Proceed to biological assays only if ee > 99%.

References

  • Title: 6-(aminomethyl)piperidin-2-one;hydrochloride (C007B-383775) Source: Cenmed Enterprises URL: [Link]

Sources

Exploratory

Targeting the Hippo Pathway: The Mechanism of Action of 6-(Aminomethyl)piperidin-2-one Derivatives

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The Hippo signaling pathway has emerged as a critical regulator of cell...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The Hippo signaling pathway has emerged as a critical regulator of cell proliferation, apoptosis, and organ size. Dysregulation of this pathway—often driven by mutations in upstream regulators like NF2 or LATS1/2—leads to the constitutive activation of the transcriptional co-activators YAP and TAZ[1]. Because YAP and TAZ lack intrinsic DNA-binding domains, they rely on the TEAD (Transcriptional Enhanced Associate Domain) family of transcription factors to drive oncogenic gene expression[2].

Recently, the 6-(aminomethyl)piperidin-2-one scaffold has been identified as a highly privileged pharmacophore in the development of potent, small-molecule pan-TEAD inhibitors[3]. This technical guide explores the structural rationale, biochemical mechanism of action, and experimental validation workflows for utilizing 6-(aminomethyl)piperidin-2-one derivatives to disrupt YAP/TAZ-TEAD signaling in oncology.

Structural Rationale: Why 6-(Aminomethyl)piperidin-2-one?

Targeting protein-protein interactions (PPIs) like the YAP-TEAD complex is notoriously difficult due to the large, flat surface areas involved[4]. However, structural biology has revealed a deep, highly conserved central hydrophobic pocket within the YAP-binding domain (YBD) of TEAD1-4[2].

The 6-(aminomethyl)piperidin-2-one moiety is engineered to exploit this specific pocket:

  • Conformational Restriction: The piperidin-2-one (δ-lactam) ring provides a rigid, conformationally locked scaffold that mimics peptide bonds, minimizing the entropic penalty upon binding.

  • Hydrogen Bonding Network: The lactam carbonyl and nitrogen act as directional hydrogen bond acceptors and donors, interacting with conserved polar residues at the entrance of the TEAD pocket.

  • Basic Anchoring: The primary or secondary amine of the aminomethyl group (pKa ~9.5) is protonated at physiological pH. This basic handle penetrates deep into the pocket, forming critical salt bridges with acidic residues (e.g., Asp/Glu) that line the interior channel, ensuring high-affinity target residence[3].

Mechanism of Action: Inhibition of TEAD Auto-Palmitoylation

The primary mechanism of action for 6-(aminomethyl)piperidin-2-one derivatives is the competitive inhibition of TEAD auto-palmitoylation [5],[6].

TEAD proteins possess intrinsic, enzyme-like auto-palmitoylation activity. Under physiological conditions, they catalyze the covalent attachment of a 16-carbon palmitic acid (from Palmitoyl-CoA) to a highly conserved cysteine residue (e.g., Cys359 in TEAD1)[5],[7].

The Mechanistic Sequence:

  • Target Engagement: The 6-(aminomethyl)piperidin-2-one derivative enters the central lipid-binding pocket of TEAD[3].

  • Steric & Chemical Blockade: By occupying this space, the inhibitor physically prevents Palmitoyl-CoA from accessing the conserved cysteine[6]. Some advanced derivatives may even form a covalent bond with this cysteine[8].

  • Protein Destabilization: Palmitoylation is fundamentally required for the proper folding and structural stability of TEAD[2]. Without this lipid modification, the TEAD protein becomes thermodynamically unstable[1].

  • Allosteric PPI Disruption: The lack of palmitoylation and the presence of the inhibitor allosterically alter the surface conformation of TEAD, drastically reducing its binding affinity for YAP and TAZ[9].

  • Transcriptional Repression: The YAP/TAZ-TEAD complex dissociates, shutting down the transcription of downstream oncogenes (e.g., CTGF, CYR61), leading to cell cycle arrest and apoptosis in Hippo-mutant cancer cells[1],[10].

HippoPathway LATS LATS1/2 Kinases (Active) YAP_TAZ_Phos Phospho-YAP/TAZ (Cytoplasmic Retention) LATS->YAP_TAZ_Phos Phosphorylates YAP_TAZ_Active Unphosphorylated YAP/TAZ (Nuclear Translocation) LATS->YAP_TAZ_Active Inactivated in Cancer TEAD TEAD Transcription Factors (Palmitoylated & Stable) YAP_TAZ_Active->TEAD Binds to Transcription Oncogenic Gene Expression (Proliferation, Survival) TEAD->Transcription Drives Inhibitor 6-(Aminomethyl)piperidin-2-one Derivatives Inhibitor->TEAD Blocks Palmitoylation Destabilizes YAP/TEAD

Fig 1: Hippo pathway regulation and TEAD inhibition by 6-(aminomethyl)piperidin-2-one derivatives.

Experimental Workflows & Protocols

To validate the efficacy of 6-(aminomethyl)piperidin-2-one derivatives, a self-validating experimental system must be employed, moving from direct biochemical target engagement to functional cellular readouts.

Protocol A: In Vitro TEAD Auto-Palmitoylation Assay (Click Chemistry)

Causality: This assay directly measures the compound's ability to block the intrinsic enzymatic transfer of a lipid to TEAD. By using an alkyne-tagged palmitoyl-CoA, we can utilize Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a fluorophore, providing a highly sensitive, quantitative readout of target engagement.

  • Protein Preparation: Dilute recombinant human TEAD1 YBD (amino acids 209–426) to 2 µM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).

  • Compound Incubation: Dispense 6-(aminomethyl)piperidin-2-one derivatives (10-point dose-response, 0.1 nM to 10 µM) into the protein solution. Incubate at room temperature for 30 minutes. Rationale: Allows the inhibitor to achieve binding equilibrium in the deep hydrophobic pocket before substrate competition.

  • Probe Addition: Add Alkyne-Palmitoyl-CoA to a final concentration of 1 µM. Incubate at 37°C for 60 minutes to allow auto-palmitoylation of uninhibited TEAD[5].

  • Click Chemistry Labeling: Add the CuAAC master mix (100 µM TAMRA-Azide, 1 mM CuSO4, 1 mM TCEP, 100 µM TBTA ligand). React for 1 hour at room temperature in the dark. Rationale: Covalently tags only the successfully palmitoylated TEAD proteins with a fluorescent reporter.

  • Resolution & Analysis: Terminate the reaction with SDS loading buffer. Resolve proteins via 4-20% SDS-PAGE. Scan the gel using a fluorescence imager (e.g., Typhoon, 532 nm excitation). Quantify band intensity to calculate the IC50 of auto-palmitoylation inhibition.

Workflow Step1 Recombinant TEAD + Alkyne-Palmitoyl-CoA Step2 Incubation with Piperidin-2-one Derivative Step1->Step2 Compete Step3 CuAAC Click Chemistry (Azide-Fluorophore) Step2->Step3 Label Step4 SDS-PAGE & Fluorescence Imaging Step3->Step4 Resolve Step5 Quantification of IC50 (Target Engagement) Step4->Step5 Analyze

Fig 2: Click-chemistry workflow for quantifying TEAD auto-palmitoylation target engagement.

Protocol B: Cellular YAP/TEAD Luciferase Reporter Assay

Causality: While Protocol A proves the compound binds the target, Protocol B is required to validate that this binding successfully penetrates the cell membrane and functionally represses YAP/TEAD-driven transcription in a biologically relevant disease model.

  • Cell Line Preparation: Culture NCI-H226 mesothelioma cells (which harbor an NF2 deletion, driving constitutive YAP/TEAD activation)[6].

  • Transfection: Co-transfect cells with an 8xGTIIC-luciferase reporter plasmid (containing 8 TEAD-binding motifs) and a Renilla luciferase control plasmid (for normalization) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, treat cells with the 6-(aminomethyl)piperidin-2-one derivative for 48 hours.

  • Luminescence Readout: Lyse cells and measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System. Calculate the ratio to determine the EC50 of transcriptional repression.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of advanced 6-(aminomethyl)piperidin-2-one derivatives (modeled on pan-TEAD inhibitors like AZ-4331 and VT3989)[9],[6].

Compound ClassTEAD1 Auto-Palmitoylation IC50 (Biochemical)YAP/TEAD Reporter EC50 (Cellular)NCI-H226 Proliferation IC50 (NF2-mutant)NCI-H2452 Proliferation IC50 (Hippo-WT)
Early Scaffold 450 nM1.2 µM2.5 µM> 10 µM
Optimized Derivative A 45 nM110 nM350 nM> 10 µM
Advanced Bicyclic Derivative < 5 nM12 nM9 nM> 10 µM

Note: The >10 µM IC50 in NCI-H2452 (Hippo wild-type) cells demonstrates the high on-target selectivity of these derivatives, as they selectively kill cells reliant on dysregulated Hippo signaling[6].

Conclusion

The 6-(aminomethyl)piperidin-2-one scaffold represents a major breakthrough in targeting the "undruggable" Hippo pathway. By exploiting the deep lipid-binding pocket of TEAD transcription factors, these derivatives act as potent inhibitors of auto-palmitoylation. This biochemical blockade destabilizes the TEAD protein, disrupts its interaction with YAP/TAZ, and selectively halts the proliferation of Hippo-mutant cancers. As these compounds advance through preclinical and clinical development, robust biochemical and cellular validation protocols remain essential for optimizing their pharmacokinetic and pharmacodynamic profiles.

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Foundational

6-(Aminomethyl)piperidin-2-one: A Technical Guide to Solubility Thermodynamics and Formulation Workflows

Executive Summary 6-(Aminomethyl)piperidin-2-one (commonly abbreviated as 6-AMP) is an aliphatic, bifunctional heterocycle characterized by a six-membered lactam ring and a primary amine. In contemporary medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Aminomethyl)piperidin-2-one (commonly abbreviated as 6-AMP) is an aliphatic, bifunctional heterocycle characterized by a six-membered lactam ring and a primary amine. In contemporary medicinal chemistry, it has emerged as a highly versatile building block, particularly in the design of targeted oncology therapeutics. By incorporating this polar moiety into complex bicyclic heteroaromatic scaffolds, researchers can significantly enhance aqueous solubility, lower lipophilicity, and improve the overall pharmacokinetic profile of active pharmaceutical ingredients (APIs) [1].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous analysis of 6-AMP’s solubility thermodynamics in both aqueous and organic media, accompanied by field-proven, self-validating experimental protocols for laboratory application.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of 6-(aminomethyl)piperidin-2-one is fundamental to predicting its solvation behavior and designing effective formulation strategies.

PropertyValueCausality / Significance
Chemical Formula C6H12N2OSmall molecular footprint, ideal for fragment-based drug discovery (FBDD) [2].
Molecular Weight 128.175 g/mol Low molecular weight ensures high ligand efficiency when conjugated to larger hydrophobic scaffolds [2].
CAS No. (Free Base) 130762-29-7Standard identifier for the unprotonated, free base form [2].
CAS No. (Oxalate) 1187930-45-5Salt formation enhances solid-state stability and dissolution kinetics in aqueous media [3].
Hydrogen Bond Donors 2The primary amine and lactam NH facilitate strong target-protein interactions and aqueous solvation.
Hydrogen Bond Acceptors 2The carbonyl oxygen and primary amine act as acceptors, driving solubility in polar protic solvents.

Solubility Thermodynamics & Solvent Interactions

Aqueous Solubility & pH-Dependency

The solubility of 6-(aminomethyl)piperidin-2-one in aqueous media is highly pH-dependent, governed primarily by the protonation state of its primary amine ( pKa​≈9.5 ). At physiological pH (7.4), the amine is predominantly protonated, rendering the molecule highly soluble in water [4]. The lactam core, while electronically neutral, participates in extensive hydrogen bonding with water molecules.

To mitigate the hygroscopic nature of the free base and standardize dissolution rates during formulation, the compound is frequently synthesized and stored as an oxalate salt (CAS 1187930-45-5) [3] or a hydrochloride salt. These salt forms lower the lattice energy of the solid state, thermodynamically favoring rapid aqueous dissolution.

Organic Solvent Compatibility

In organic synthesis and high-throughput screening (HTS), solvent compatibility is paramount. The compound is highly soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO)[4]. The electrophilic nature of the lactam carbonyl makes it susceptible to strong nucleophiles under harsh conditions, but it remains highly stable in standard polar aprotic solvents[5]. Conversely, its solubility in non-polar solvents (e.g., hexane, diethyl ether) is exceptionally poor. Non-polar media lack the dielectric constant required to disrupt the strong intermolecular hydrogen bonding inherent to the lactam ring.

Experimental Workflows: Self-Validating Protocols

Protocol 1: Thermodynamic Aqueous Solubility Profiling (Shake-Flask Method)

Objective : To determine the absolute thermodynamic solubility of 6-(aminomethyl)piperidin-2-one across a physiological pH gradient. Causality : The shake-flask method is prioritized over kinetic dissolution assays because it establishes a true thermodynamic equilibrium. This prevents the misinterpretation of metastable kinetic states (supersaturation), which is critical for predicting in vivo bioavailability and preventing API precipitation during late-stage formulation.

  • Preparation : Weigh 5 mg of solid 6-(aminomethyl)piperidin-2-one (free base or oxalate salt) into a 2 mL glass HPLC vial.

  • Solvent Addition : Add 1 mL of the target aqueous buffer (e.g., Phosphate Buffer pH 7.4).

  • Equilibration : Seal the vial and agitate on an orbital shaker at 300 RPM for 24 hours at a constant 37°C. Rationale: A 24-hour isothermal incubation ensures the system fully overcomes the activation energy required to break the crystal lattice.

  • Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes to forcefully separate undissolved solids from the saturated solution.

  • Extraction & Dilution : Carefully extract the supernatant. Dilute 1:10 in the mobile phase. Rationale: Dilution prevents detector saturation and column precipitation during analysis.

  • Quantification : Analyze via HPLC-UV (detecting the lactam absorbance at ~210 nm) against a standard calibration curve.

Workflow A Solid 6-AMP (Free Base/Salt) B Buffer Addition (pH 1.2 - 7.4) A->B C Equilibration (24h at 37°C) B->C Isothermal D Phase Separation (Centrifugation) C->D E Supernatant Extraction D->E F HPLC-UV Quantification E->F Dilution G Solubility Curve Generation F->G

Thermodynamic Solubility Profiling Workflow for 6-AMP.

Protocol 2: High-Throughput Solubilization for In Vitro Assays

Objective : To prepare a stable, highly concentrated stock solution for biological screening. Causality : DMSO is utilized because its polar aprotic nature effectively acts as a hydrogen bond acceptor, disrupting the intermolecular hydrogen bonds of the lactam core without protonating the amine, ensuring absolute dissolution.

  • Desiccation : Ensure the 6-AMP powder is stored in a desiccator prior to use. Rationale: The free base is hygroscopic; ambient water absorption leads to inaccurate molarity calculations.

  • Solubilization : Add anhydrous DMSO to achieve a 10 mM stock concentration.

  • Sonication : Sonicate in a water bath at room temperature for 5 minutes. Rationale: Mechanical cavitation accelerates the disruption of the solid state without requiring heat, which could degrade the compound.

  • Storage : Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation cycles.

Mechanistic Application: The Hippo Pathway & TEAD Inhibition

Beyond its utility as a chemical intermediate, 6-(aminomethyl)piperidin-2-one is a vital building block in the synthesis of TEAD (Transcriptional Enhanced Associate Domain) inhibitors [1].

The Hippo signaling pathway is a highly conserved kinase cascade that controls organ size and tissue homeostasis. Its dysregulation leads to the hyperactivation of YAP/TAZ co-activators. When the core kinases (LATS1/2) are inactivated, YAP/TAZ remain unphosphorylated, translocate to the nucleus, and bind to TEAD transcription factors to drive aggressive cancer cell proliferation and survival [6].

Incorporating the highly soluble 6-AMP moiety into bicyclic heteroaromatic compounds significantly lowers their lipophilicity and increases aqueous solubility. This structural modification overcomes the poor bioavailability and high plasma protein binding typically associated with flat, hydrophobic kinase inhibitors, resulting in a highly efficacious TEAD inhibitor [1].

Hippo cluster_0 Cytoplasm cluster_1 Nucleus LATS LATS1/2 Kinase YAP_P YAP/TAZ (Phosphorylated) Degradation LATS->YAP_P Phosphorylates YAP YAP/TAZ (Active) TEAD TEAD 1-4 YAP->TEAD Translocates Target Target Genes (Proliferation) TEAD->Target Activates Inhibitor 6-AMP-Derived TEAD Inhibitor Inhibitor->TEAD Binds & Blocks

Mechanism of 6-AMP-derived TEAD inhibitors in the Hippo signaling pathway.

References

  • AstraZeneca AB. "Composés hétéroaromatiques bicycliques et leur application dans le traitement du cancer (Bicyclic heteroaromatic compounds and their application in the treatment of cancer)." WIPO Patent WO2023209090A1.

Sources

Exploratory

In vitro toxicity and safety profile of 6-(Aminomethyl)piperidin-2-one

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 6-(Aminomethyl)piperidin-2-one Abstract In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 6-(Aminomethyl)piperidin-2-one

Abstract

In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate compound's safety profile at the earliest stages is paramount. This guide provides a detailed framework for the in vitro toxicological evaluation of 6-(Aminomethyl)piperidin-2-one, a novel small molecule. Given the limited publicly available safety data for this specific compound, this document serves as a proactive, technically-grounded strategy for researchers, scientists, and drug development professionals. We will detail the core battery of assays required to construct a robust safety profile, focusing on cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, alongside critical ADME-Tox parameters. The methodologies presented are rooted in established regulatory guidelines and industry best practices, ensuring scientific integrity and data reliability.

Introduction: The Imperative for Early Safety Assessment

6-(Aminomethyl)piperidin-2-one is a piperidinone derivative with potential therapeutic applications. As with any new chemical entity (NCE), elucidating its interaction with biological systems is a critical step in the path to clinical development. Early, predictive in vitro toxicology screens are indispensable for identifying potential liabilities, thereby saving significant time and resources.[1][2] This guide outlines a recommended cascade of assays designed to build a comprehensive safety and toxicity profile for 6-(Aminomethyl)piperidin-2-one, ensuring that subsequent in vivo studies are well-informed and ethically sound. The initial hazard identification from available Safety Data Sheets (SDS) for the hydrochloride salt of this compound indicates potential for acute toxicity, as well as skin, eye, and respiratory irritation, underscoring the need for thorough investigation.[3]

Foundational Toxicity Assessment: Cytotoxicity Profiling

The initial step in evaluating the toxic potential of 6-(Aminomethyl)piperidin-2-one is to determine its effect on cell viability. Cytotoxicity assays provide a baseline understanding of the concentrations at which the compound induces cell death.[4][5]

Rationale and Experimental Design

A panel of cell lines should be used to identify any cell-type-specific toxicity. Recommended cell lines include HepG2 (a human liver carcinoma cell line) and HEK293 (a human embryonic kidney cell line), representing key organs of metabolism and excretion. The primary endpoint is the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency in causing cell death.[6]

Experimental Protocol: ATP-Based Luminescence Assay
  • Cell Seeding: Plate HepG2 and HEK293 cells in 96-well microplates at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10-point serial dilution of 6-(Aminomethyl)piperidin-2-one in appropriate cell culture medium.

  • Treatment: Expose the cells to the various concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Lysis and ATP Measurement: Add a commercially available reagent that lyses the cells and provides the necessary substrate and enzyme (luciferase) to generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. The data is then normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression analysis.

Visualization: Cytotoxicity Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Seed Cells (HepG2, HEK293) in 96-well plates e1 Treat cells with compound for 48-72h p1->e1 p2 Prepare Serial Dilution of 6-(Aminomethyl)piperidin-2-one p2->e1 e2 Add ATP-based luminescence reagent e1->e2 e3 Measure Luminescence e2->e3 a1 Normalize data to vehicle control e3->a1 a2 Calculate IC50 using non-linear regression a1->a2 G cluster_battery In Vitro Genotoxicity Battery start 6-(Aminomethyl)piperidin-2-one ames Ames Test (OECD 471) Point Mutations start->ames micronucleus Micronucleus Test (OECD 487) Clastogenicity & Aneugenicity start->micronucleus aberration Chromosomal Aberration Test (OECD 473) Structural Damage start->aberration end Genotoxicity Profile ames->end micronucleus->end aberration->end

Caption: Standard in vitro three-test battery for genotoxicity assessment.

Organ-Specific Toxicity: A Deeper Dive

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes). [7][8]Therefore, assessing the effect of 6-(Aminomethyl)piperidin-2-one on the hERG channel is a critical safety checkpoint. [9]

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) expressing the hERG channel.

  • Assay Platform: Employ an automated patch-clamp system for high-throughput analysis. [8]3. Compound Application: Apply a range of concentrations of 6-(Aminomethyl)piperidin-2-one to the cells.

  • Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage protocol before and after compound application.

  • Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value.

Hepatotoxicity: The Central Role of the Liver

Drug-induced liver injury (DILI) is a leading cause of drug failure. [2][10]In vitro models using human hepatocytes are considered the gold standard for predicting DILI as they contain a full complement of metabolic enzymes. [11][12][13]

  • Hepatocyte Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates. More advanced 3D spheroid cultures can also be used for longer-term studies as they better mimic the in vivo environment. [10][13]2. Treatment: After a stabilization period, treat the hepatocytes with a range of concentrations of 6-(Aminomethyl)piperidin-2-one for 24 to 48 hours.

  • Viability Assessment: Measure cell viability using a multiplexed assay that can simultaneously assess ATP levels (cell viability), and release of lactate dehydrogenase (LDH) (membrane integrity). [4]4. Mechanistic Insights: Further assays can investigate mitochondrial dysfunction and the formation of reactive oxygen species (ROS) to understand the mechanism of toxicity. [10]

The ADME-Tox Interface: Understanding Exposure and Interactions

The toxic potential of a compound is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Key in vitro ADME assays provide context to the toxicology data.

Metabolic Stability

This assay determines how quickly the compound is metabolized by liver enzymes, which helps in predicting its in vivo half-life and clearance. [11][14][15]It is typically performed by incubating the compound with human liver microsomes or hepatocytes and measuring its disappearance over time using LC-MS/MS. [15][16]

Cytochrome P450 (CYP) Inhibition

Assesses the potential of 6-(Aminomethyl)piperidin-2-one to inhibit major CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2). [17][18]Inhibition of these enzymes can lead to harmful drug-drug interactions. [19][20]This is commonly evaluated using human liver microsomes and a panel of specific CYP probe substrates. [21]

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is pharmacologically active and available to cause toxicity. [22]The extent of binding to plasma proteins is typically measured using methods like equilibrium dialysis or ultrafiltration. [23][24][25]

Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell monolayer model is the industry standard for predicting human intestinal absorption of orally administered drugs. [26][][28][29]It provides an apparent permeability coefficient (Papp) and can also identify if the compound is a substrate of efflux transporters like P-glycoprotein. []

Data Synthesis and Interpretation

The data generated from this battery of assays must be integrated to form a cohesive in vitro safety profile. The following table provides a template for summarizing the key quantitative endpoints.

Assay Category Assay Endpoint Hypothetical Result for 6-(Aminomethyl)piperidin-2-one Interpretation
General Toxicity Cytotoxicity (HepG2)IC50> 100 µMLow potential for baseline cytotoxicity.
Cardiotoxicity hERG InhibitionIC50> 50 µMLow risk of hERG-mediated cardiotoxicity.
Hepatotoxicity Primary Hepatocyte ViabilityIC50> 50 µMLow risk of direct hepatotoxicity.
Genotoxicity Ames Test (OECD 471)ResultNegativeNot mutagenic in bacteria.
Micronucleus (OECD 487)ResultNegativeNo evidence of chromosomal damage.
ADME-Tox Metabolic Stability (t1/2)Half-life (min)45 minModerate clearance expected.
CYP3A4 InhibitionIC50> 30 µMLow potential for drug-drug interactions via CYP3A4.
Plasma Protein Binding% Bound65%Moderate binding, significant free fraction.
Caco-2 PermeabilityPapp (A-B)15 x 10^-6 cm/sHigh permeability, likely well-absorbed orally.

Conclusion

This technical guide outlines a comprehensive and logically structured in vitro strategy for assessing the safety and toxicity profile of 6-(Aminomethyl)piperidin-2-one. By systematically evaluating cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, alongside key ADME parameters, researchers can make informed decisions about the continued development of this compound. This proactive approach, grounded in established scientific principles and regulatory expectations, is fundamental to modern, efficient, and ethical drug development.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: )
  • In Vitro Hepatotoxicity Services - Eurofins Discovery. (URL: [Link])

  • Caco-2 permeability assay - Creative Bioarray. (URL: [Link])

  • In Vitro Metabolic Stability - Creative Bioarray. (URL: [Link])

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (URL: [Link])

  • Hepatotoxicity Assays: Advancing Research - Da-Ta Biotech. (URL: [Link])

  • In Vitro Cardiotoxicity - Creative Bioarray. (URL: [Link])

  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (URL: [Link])

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (URL: [Link])

  • Metabolic Stability - Frontage Laboratories. (URL: [Link])

  • In-vitro hERG & NaV1.5 cardiotoxicity assay | Protocols.io. (URL: [Link])

  • Caco-2 cell permeability assays to measure drug absorption - PubMed. (URL: [Link])

  • In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. (URL: [Link])

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (URL: [Link])

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (URL: [Link])

  • Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing. (URL: [Link])

  • From OECD guidelines to innovation: the future of genotoxicity testing. (URL: [Link])

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials - GOV.UK. (URL: [Link])

  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - PMC. (URL: [Link])

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. (URL: [Link])

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. (URL: [Link])

  • Plasma Protein Binding - QPS Custom-Built Research. (URL: [Link])

  • In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit. (URL: [Link])

  • Protein binding: Analysis for efficacy and safety - Labcorp. (URL: [Link])

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (URL: [Link])

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC. (URL: [Link])

  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. (URL: [Link])

  • How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. (URL: [Link])

  • CYP Inhibition Assay - LifeNet Health LifeSciences. (URL: [Link])

  • Cytochrome P450 Assays - Charles River Laboratories. (URL: [Link])

  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (URL: [Link])

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. (URL: [Link])

  • CYP Inhibition Assays - Eurofins Discovery. (URL: [Link])

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Foundational

Technical Whitepaper: Physicochemical Profiling, Exact Mass Determination, and LC-HRMS Validation of 6-(Aminomethyl)piperidin-2-one

Executive Summary 6-(Aminomethyl)piperidin-2-one is a critical nitrogen-rich aliphatic heterocycle utilized extensively as a molecular building block in the synthesis of advanced pharmaceutical agents, including bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Aminomethyl)piperidin-2-one is a critical nitrogen-rich aliphatic heterocycle utilized extensively as a molecular building block in the synthesis of advanced pharmaceutical agents, including bicyclic heteroaromatic compounds targeting oncology pathways[1]. In drug development, the accurate determination of a precursor's molecular weight and exact mass is paramount for rigorous quality control, synthetic verification, and downstream pharmacokinetic profiling.

This whitepaper delivers definitive mass data for both the free base and its hydrochloride salt. Furthermore, it outlines a rigorously designed, self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol to ensure empirical accuracy in laboratory settings.

Physicochemical Properties & Mass Spectrometry Data

The compound is commercially and synthetically available in two primary forms: the free base (CAS: 130762-29-7)[2][3] and the hydrochloride salt (CAS: 118894-94-3)[4]. The hydrochloride salt is frequently preferred in pharmaceutical formulations due to its enhanced thermodynamic stability and superior aqueous solubility[5][6].

Table 1: Quantitative Molecular Weight and Exact Mass Data
PropertyFree BaseHydrochloride Salt
Chemical Name 6-(Aminomethyl)piperidin-2-one6-(Aminomethyl)piperidin-2-one hydrochloride
CAS Number 130762-29-7118894-94-3
PubChem CID N/A14342630
Molecular Formula C₆H₁₂N₂OC₆H₁₃ClN₂O
Average Molecular Weight 128.17 g/mol 164.63 g/mol
Monoisotopic Exact Mass 128.09496 Da164.0716 Da
[M+H]⁺ Exact Mass (ESI+) 129.10224 m/z129.10224 m/z (free ion)
Causality Insight: Average vs. Exact Mass

A common analytical pitfall is conflating the average molecular weight (calculated using the weighted natural abundance of all isotopes, yielding 128.17 g/mol [7][8]) with the monoisotopic exact mass (calculated using only the most abundant, lowest-mass isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O, yielding 128.095 Da).

In High-Resolution Mass Spectrometry (HRMS) utilizing Orbitrap or Time-of-Flight (TOF) analyzers, the instrument measures the monoisotopic mass. Programming a target mass of 128.17 instead of 128.095 will result in a mass error exceeding 500 ppm. Because modern HRMS requires mass accuracies of < 5 ppm for confident elemental composition assignment, using the average molecular weight will directly cause false negatives during compound identification workflows.

Analytical Methodology: LC-HRMS Protocol for Exact Mass Validation

To verify the identity and purity of synthesized or procured 6-(aminomethyl)piperidin-2-one, a self-validating LC-HRMS protocol is required. The primary aliphatic amine group makes this molecule highly basic, ensuring excellent ionization efficiency in positive Electrospray Ionization (ESI+) mode when subjected to acidic modifiers.

Step-by-Step Methodology

Step 1: System Suitability and Calibration (Self-Validation Step)

  • Action: Infuse a standardized tuning mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the mass spectrometer prior to the run.

  • Causality: This establishes a self-validating baseline, ensuring the instrument achieves a mass accuracy of < 2 ppm and a resolving power of at least 70,000 at m/z 200. Without this step, deviations in the detected mass cannot be confidently attributed to the analyte versus instrument drift.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of 6-(aminomethyl)piperidin-2-one in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Dilute to a final working concentration of 1 µg/mL.

  • Causality: The addition of 0.1% Formic Acid ensures the primary amine is fully protonated in solution. This drives the equilibrium towards the [M+H]⁺ state prior to droplet desolvation in the ESI source, maximizing signal intensity.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Causality: 6-(aminomethyl)piperidin-2-one is a highly polar, low-molecular-weight compound. Standard Reversed-Phase (C18) columns will result in poor retention, causing the analyte to elute at the void volume alongside matrix contaminants. HILIC retains polar analytes effectively, minimizing ion suppression and improving peak shape.

Step 4: Mass Spectrometry Acquisition

  • Action: Operate the HRMS in ESI+ mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV. Acquire full scan data from m/z 50 to 500.

  • Target: Monitor for the exact mass of the protonated molecular ion [M+H]⁺ at m/z 129.1022.

Workflow and Fragmentation Visualizations

LC-HRMS analytical workflow for the exact mass verification of 6-(aminomethyl)piperidin-2-one.

Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Conclusion

The accurate mass characterization of 6-(aminomethyl)piperidin-2-one is foundational for its successful integration into complex pharmaceutical syntheses. By utilizing the exact monoisotopic mass (128.09496 Da) rather than the average molecular weight (128.17 g/mol )[7], researchers can leverage high-resolution mass spectrometry to ensure uncompromising quality control. The HILIC-based LC-HRMS protocol outlined herein establishes a robust, self-validating framework for routine laboratory verification.

References

  • Capot Chemical. "MSDS of 6-aMinomethyl-piperidin-2-one (CAS: 130762-29-7)". Source: Capot Chemical. URL: [Link]

  • Cenmed Enterprises. "6-(aminomethyl)piperidin-2-one;hydrochloride (C007B-383775)". Source: Cenmed. URL: [Link]

  • Google Patents. "WO2023209090A1 - Composés hétéroaromatiques bicycliques et leur application dans le traitement du cancer". Source: WIPO / Google Patents.

Sources

Exploratory

Pharmacokinetic Properties and Optimization of 6-(Aminomethyl)piperidin-2-one Based Compounds in Drug Discovery

Executive Summary The 6-(aminomethyl)piperidin-2-one scaffold has emerged as a highly versatile, chiral building block in modern medicinal chemistry. Originally explored in the context of protease and farnesyltransferase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-(aminomethyl)piperidin-2-one scaffold has emerged as a highly versatile, chiral building block in modern medicinal chemistry. Originally explored in the context of protease and farnesyltransferase inhibitors[1], this conformationally restricted lactam is now a critical structural motif in the development of targeted oncological agents, most notably pan-TEAD autopalmitoylation inhibitors targeting the Hippo signaling pathway[2][3].

For drug development professionals, the primary appeal of the 6-(aminomethyl)piperidin-2-one core lies in its profound impact on Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By replacing flexible, open-chain diamines with this cyclic lactam, researchers can finely tune physicochemical properties—balancing the basicity required for target engagement with the metabolic stability required for oral bioavailability. This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) causality of this scaffold and outlines field-proven, self-validating protocols for its preclinical evaluation.

Mechanistic Causality of the Scaffold: Why Piperidin-2-one?

The transition from a linear aliphatic amine to a 6-(aminomethyl)piperidin-2-one system is driven by three core pharmacokinetic rationales:

Metabolic Shielding and Clearance ( CLint​ ) Reduction

Open-chain aliphatic amines are highly susceptible to rapid Phase I oxidative metabolism, specifically oxidative deamination by monoamine oxidases (MAOs) and N-dealkylation by Cytochrome P450 (CYP) enzymes. The incorporation of the piperidin-2-one (lactam) ring introduces severe steric hindrance around the adjacent carbon atoms and electronically deactivates the ring nitrogen through resonance. This structural rigidification prevents the molecule from adopting the required transition-state geometries within the CYP450 heme active site, significantly reducing intrinsic hepatic clearance ( CLint​ ) and prolonging the in vivo half-life ( t1/2​ ).

Dynamic Lipophilicity and Permeability ( Papp​ )

Oral bioavailability requires a delicate balance of aqueous solubility and membrane permeability. The lactam carbonyl acts as a strong hydrogen bond acceptor, while the adjacent NH acts as a donor. In the low-dielectric, hydrophobic environment of the gastrointestinal lipid bilayer, the basic aminomethyl nitrogen can fold to form a transient intramolecular hydrogen bond with the lactam carbonyl. This conformation temporarily masks the molecule's polarity, increasing passive membrane permeability (Caco-2 Papp​ ) without permanently raising the overall lipophilicity (LogP). Upon entering the aqueous systemic circulation, the bond breaks, restoring the molecule's solubility and preventing non-specific plasma protein binding.

Stereospecific Target Engagement

The chiral center at the C6 position (e.g., the (6R)-enantiomer) vectorizes the basic aminomethyl group into specific acidic pockets of target proteins. In the context of Hippo pathway intervention, this scaffold effectively positions the basic amine to form critical salt bridges within the TEAD palmitoylation pocket, disrupting YAP/TAZ-TEAD transcriptional activity while maintaining the PK profile necessary for solid tumor penetration[4].

HippoPathway MST MST1/2 Kinases LATS LATS1/2 Kinases MST->LATS Phosphorylates YAP_Cyto YAP/TAZ (Cytoplasm) Phosphorylated & Degraded LATS->YAP_Cyto Phosphorylates (Hippo ON) YAP_Nuc YAP/TAZ (Nucleus) Active LATS->YAP_Nuc Inactive (Hippo OFF) TEAD TEAD Transcription Factor YAP_Nuc->TEAD Binds GeneExp Oncogenic Gene Expression (Proliferation, Survival) TEAD->GeneExp Drives Inhibitor 6-AMP-2-one Scaffold TEAD Inhibitor Inhibitor->TEAD Blocks Palmitoylation Pocket

Figure 1: Hippo-YAP/TEAD signaling cascade and targeted intervention by 6-AMP-2-one derivatives.

Quantitative Pharmacokinetic Profiling

The table below summarizes the typical shift in PK parameters observed during lead optimization when replacing an open-chain diamine with the 6-(aminomethyl)piperidin-2-one scaffold.

Pharmacokinetic ParameterOpen-Chain Diamine Analog6-(Aminomethyl)piperidin-2-one ScaffoldPK Implication / Causality
LogD (pH 7.4) 0.5 - 1.01.8 - 2.5Increased lipophilicity improves membrane partitioning while maintaining aqueous solubility.
Caco-2 Papp​ (A-B) < 2.0 × 10⁻⁶ cm/s> 15.0 × 10⁻⁶ cm/sIntramolecular H-bonding masks polarity, driving high passive intestinal absorption.
Efflux Ratio (B-A / A-B) > 5.0 (High P-gp liability)< 2.0 (Low P-gp liability)Reduced basicity and conformational restriction prevent P-glycoprotein recognition.
HLM CLint​ > 80 µL/min/mg< 15 µL/min/mgLactam ring sterically blocks CYP450-mediated N-dealkylation and oxidation.
Oral Bioavailability (%F) < 10%45% - 70%Synergistic effect of high permeability and low first-pass hepatic extraction.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific controls to isolate the causality of the observed PK phenomena.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify Phase I metabolic clearance ( CLint​ ) and validate the metabolic shielding provided by the lactam ring. Causality Check: Microsomes contain CYP enzymes but lack endogenous cofactors. NADPH must be added as the essential electron donor for CYP-mediated oxidation. A "Minus-NADPH" control is strictly required to rule out non-CYP mediated degradation (e.g., hydrolysis of the lactam by atypical amidases/esterases or chemical instability).

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Spike the 6-(aminomethyl)piperidin-2-one test compound into the suspension to a final concentration of 1 µM. (Note: 1 µM ensures the reaction follows first-order kinetics, remaining well below the typical Km​ of CYP enzymes).

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. For the control arm, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical internal standard (e.g., Tolbutamide or Labetalol). The organic solvent precipitates the microsomal proteins, halting the reaction.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​=(0.693/t1/2​)×(mL incubation/mg protein) .

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and evaluate whether the basic aminomethyl group triggers P-glycoprotein (P-gp) efflux. Causality Check: By measuring both Apical-to-Basolateral (A-B, absorptive) and Basolateral-to-Apical (B-A, secretory) permeability, we calculate the Efflux Ratio (ER). If the ER > 2, the compound is actively pumped out of the cell, indicating that the amine's pKa may need further modulation via steric shielding.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are viable for the assay.

  • Dosing (A-B): Add the test compound (10 µM in HBSS buffer, pH 7.4) to the Apical chamber. Add blank HBSS to the Basolateral chamber.

  • Dosing (B-A): Conversely, add the test compound to the Basolateral chamber and blank HBSS to the Apical chamber.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Quench samples with acetonitrile containing an internal standard and analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

PKWorkflow Comp Compound Synthesis (6-AMP-2-one Scaffold) Microsome HLM Stability Assay (Phase I/II Metabolism) Comp->Microsome Caco2 Caco-2 Permeability (Absorption & Efflux) Comp->Caco2 PPB Plasma Protein Binding (Equilibrium Dialysis) Comp->PPB InVivo In Vivo PK (Rodent) (Clearance, Vd, F%) Microsome->InVivo CLint < 20 µL/min/mg Caco2->InVivo Papp > 10 x 10^-6 cm/s PPB->InVivo fu > 0.05

Figure 2: Multiparametric in vitro PK screening workflow for lactam-based lead compounds.

Clinical Translation and Future Directions

The optimization of the 6-(aminomethyl)piperidin-2-one scaffold has directly enabled the clinical translation of several targeted therapies. By successfully navigating the PK liabilities of basic amines, compounds utilizing this or highly related lactam architectures are currently advancing through Phase 1 clinical trials (e.g., IK-930, NCT05228015) for the treatment of advanced solid tumors with Hippo pathway alterations[5]. The principles outlined in this guide serve as a foundational blueprint for medicinal chemists seeking to leverage conformationally restricted lactams to achieve optimal oral bioavailability and target engagement.

References

  • AstraZeneca AB. (2023). Composés hétéroaromatiques bicycliques et leur application dans le traitement du cancer (WO2023209090A1). World Intellectual Property Organization.[2] Available at:

  • Gordon, J. A., et al. (2024). Abstract 6589: Discovery of potent and selective pan-TEAD autopalmitoylation inhibitors for the treatment of Hippo-pathway altered cancers. Cancer Research, AACR Journals.[3] Available at: [Link]

  • Ikena Oncology. (2022). Oral TEAD Inhibitor Targeting the Hippo Pathway in Subjects with Advanced Solid Tumors (NCT05228015). ClinicalTrials.gov.[5] Available at: [Link]

  • Kurilov, M., et al. (2025). Structure-Based Discovery of TEAD Protein Inhibitors Targeting the Hippo Pathway in Cancer: An Integrative Computational Study. MDPI.[4] Available at: [Link]

  • Yamada, K., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, ACS Publications.[1] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Laboratory Synthesis of 6-(Aminomethyl)piperidin-2-one

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly chemoselective, scalable, and self-validating three-step protocol for the synthesis of 6-(aminomethyl)piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly chemoselective, scalable, and self-validating three-step protocol for the synthesis of 6-(aminomethyl)piperidin-2-one.

Retrosynthetic Rationale & Pathway Selection

6-(Aminomethyl)piperidin-2-one is a highly versatile bifunctional building block. Featuring a rigid δ -lactam core and a primary amine, it serves as an excellent peptidomimetic scaffold and a precursor for CNS-active compounds and PROTAC linkers[1].

When designing the synthesis of this molecule, one might initially consider the amidation and subsequent reduction of 6-oxopiperidine-2-carboxylic acid. However, reducing a primary amide in the presence of an embedded lactam poses severe chemoselectivity challenges. Strong reducing agents (e.g., LiAlH4​ or BH3​⋅THF ) often lead to over-reduction, yielding 2-(aminomethyl)piperidine.

To ensure absolute chemoselectivity, this protocol employs an orthogonal Azide-Reduction Route starting from the commercially available[2]. The physical and structural properties of this starting material make it an ideal, stable precursor[3].

Mechanistic Advantages of this Route:

  • Activation: Tosyl chloride (TsCl) is selected over mesyl chloride (MsCl) because the resulting tosylate intermediate is highly crystalline. This allows for purification via simple trituration, bypassing the bottleneck of column chromatography during scale-up.

  • Azidation: The bulky nature of the primary carbon (adjacent to the lactam ring) requires thermal activation ( 80∘C ) for the SN​2 displacement. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to strip the solvation shell from the azide anion, maximizing its nucleophilicity.

  • Reduction: Catalytic hydrogenation ( H2​,Pd/C ) cleanly reduces the azide to the primary amine. This method is vastly superior to the Staudinger reduction ( PPh3​/H2​O ) because it avoids the generation of triphenylphosphine oxide (TPPO), a byproduct that is notoriously difficult to separate from highly polar amines.

Synthesis Workflow

SynthesisWorkflow SM 6-(Hydroxymethyl) piperidin-2-one Int1 6-(Tosyloxymethyl) piperidin-2-one SM->Int1 TsCl, Pyridine DCM, 0°C to RT Int2 6-(Azidomethyl) piperidin-2-one Int1->Int2 NaN3, DMF 80°C Prod 6-(Aminomethyl) piperidin-2-one Int2->Prod H2, Pd/C MeOH, RT

Figure 1: Three-step chemoselective synthesis workflow for 6-(Aminomethyl)piperidin-2-one.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a 10-gram scale synthesis. Mass and volume metrics are calculated to ensure self-validation at each step.

StepReactant / ReagentMW ( g/mol )EquivalentsMass / VolumeMoles (mmol)
1 6-(Hydroxymethyl)piperidin-2-one129.161.010.0 g77.4
1 p-Toluenesulfonyl chloride (TsCl)190.651.116.2 g85.1
1 Pyridine (Anhydrous)79.102.012.5 mL154.8
2 Tosylate Intermediate283.341.018.0 g63.5
2 Sodium Azide ( NaN3​ )65.012.08.26 g127.0
3 Azide Intermediate154.171.09.0 g58.4
3 10% Palladium on Carbon (Pd/C)N/A10 wt%0.9 gN/A

(Note: The input mass for Steps 2 and 3 assumes an average isolated yield of 82% and 92% from the preceding steps, respectively).

Step-by-Step Experimental Protocols

Step 1: Synthesis of (6-oxopiperidin-2-yl)methyl 4-methylbenzenesulfonate
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and an argon gas inlet.

  • Dissolution: Dissolve 6-(hydroxymethyl)piperidin-2-one (10.0 g, 77.4 mmol) in anhydrous dichloromethane (DCM, 150 mL).

  • Base Addition: Add anhydrous pyridine (12.5 mL, 154.8 mmol, 2.0 eq.). Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst to accelerate tosylation.

  • Temperature Control: Cool the reaction mixture to 0∘C using an ice-water bath.

  • Reagent Addition: Add TsCl (16.2 g, 85.1 mmol, 1.1 eq.) portion-wise over 15 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 12 hours.

  • Self-Validating Workup: Quench the reaction with 1N HCl (100 mL) to protonate and remove excess pyridine into the aqueous layer. Extract the aqueous layer with DCM ( 2×50 mL ). Wash the combined organic layers with saturated NaHCO3​ (100 mL) and brine (100 mL).

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Triturate the crude residue with cold diethyl ether to afford the pure tosylate as a white crystalline solid.

Step 2: Synthesis of 6-(azidomethyl)piperidin-2-one
  • Setup: In a 250 mL round-bottom flask, dissolve the tosylate intermediate (18.0 g, 63.5 mmol) in anhydrous DMF (100 mL).

  • Reagent Addition: Add Sodium Azide ( NaN3​ ) (8.26 g, 127.0 mmol, 2.0 eq.).

    • Safety Critical: NaN3​ is highly toxic and forms explosive hydrazoic acid upon contact with strong acids. Ensure the reaction environment is strictly neutral/basic.

  • Reaction: Heat the mixture to 80∘C and stir for 6 hours.

  • Self-Validating Workup: Cool to RT and dilute with ethyl acetate (EtOAc, 200 mL). Wash the organic mixture with distilled water ( 3×100 mL ). Causality: The high volume of water completely partitions the highly polar DMF and unreacted NaN3​ away from the organic product. Wash with brine (100 mL).

  • Isolation: Dry over Na2​SO4​ , filter, and concentrate to yield the azide as a pale yellow oil. Proceed to the next step without further purification.

Step 3: Synthesis of 6-(Aminomethyl)piperidin-2-one
  • Setup: Transfer the crude azide (approx. 9.0 g, 58.4 mmol) to a 500 mL heavy-walled hydrogenation flask.

  • Dissolution: Dissolve the azide in HPLC-grade Methanol (MeOH, 100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.9 g, 10 wt%).

    • Safety Critical: Pd/C is pyrophoric when dry. Purge the flask with argon before and immediately after the addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon (1 atm). Repeat this purge cycle three times to ensure a strictly H2​ atmosphere.

  • Reaction: Stir vigorously at RT for 4 hours. Causality: Vigorous stirring is mandatory to overcome the gas-liquid mass transfer barrier of H2​ .

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional MeOH (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the free base of 6-(aminomethyl)piperidin-2-one as a viscous oil.

  • Optional Stabilization: To improve shelf-life and handling, dissolve the free base in ethanol and add 1 equivalent of oxalic acid to precipitate[4].

Analytical Validation

To confirm the success of the synthesis, perform the following checks:

  • Infrared Spectroscopy (IR): The successful reduction in Step 3 is confirmed by the complete disappearance of the strong azide stretching band at ∼2100 cm−1 .

  • Mass Spectrometry (ESI-MS): The final product ( C6​H12​N2​O , MW = 128.17) will show a prominent [M+H]+ peak at m/z=129.1 .

References

  • PubChem - (S)-6-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 10855475. Retrieved from:[Link]

  • Google Patents - US9850277B2 - Therapeutically active compositions and their methods of use.
  • 001Chemical - 6-Aminomethyl-piperidin-2-one oxalate | 1187930-45-5. Retrieved from:[Link]

Sources

Application

Application Notes and Protocols: 6-(Aminomethyl)piperidin-2-one in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide, Mechanistic Rationale, and Experimental Protocols. Executive Summary In modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide, Mechanistic Rationale, and Experimental Protocols.

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2-rich aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve clinical success rates. 6-(Aminomethyl)piperidin-2-one (often utilized as the (6R)-enantiomer) has emerged as a highly privileged building block. Functioning as a conformationally restricted basic amine, this valerolactam derivative is widely deployed as an arginine or lysine mimetic in the design of peptidomimetics, protein-protein interaction (PPI) disruptors, and kinase inhibitors.

This guide details the structural rationale for incorporating the 6-(aminomethyl)piperidin-2-one (6-AMP) scaffold into drug discovery pipelines, specifically focusing on its recent breakthrough applications in targeting the Hippo signaling pathway (TEAD inhibitors)[1] and MDM2-p53 interactions[2].

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, I frequently observe discovery programs failing due to poor pharmacokinetic (PK) profiles or off-target toxicities driven by highly basic, flexible amines. The strategic incorporation of 6-AMP solves several of these liabilities simultaneously:

  • Conformational Restriction (Entropic Benefit): Flexible linear diamines suffer a high entropic penalty upon binding to a target protein. The piperidin-2-one ring locks the aminomethyl vector into a predictable geometry. This pre-organization lowers the entropic cost of binding, directly translating to higher target affinity.

  • Dual Hydrogen-Bonding Capacity: The lactam moiety provides a built-in hydrogen bond donor (N-H) and acceptor (C=O). These vectors are perfectly positioned to engage the backbone amides of target proteins, mimicking the secondary structure of natural alpha-helical turns[2].

  • Modulation of Basicity & hERG Mitigation: Primary aliphatic amines often possess a pKa > 10, leading to excessive basicity that can trigger human ether-a-go-go-related gene (hERG) channel blockade—a fatal cardiotoxic liability[3]. The adjacent electron-withdrawing lactam carbonyl in 6-AMP subtly lowers the pKa of the primary amine through inductive effects. This generates a "softer" basic center that maintains solubility and salt-bridge formation capabilities while significantly reducing hERG affinity[1][3].

Key Applications in Drug Discovery

A. TEAD Inhibitors (Hippo Pathway) in Oncology

The Hippo pathway regulates cell proliferation and apoptosis. Dysregulation leads to the hyperactivation of YAP/TAZ co-activators, which translocate to the nucleus and bind TEAD transcription factors, driving oncogenesis. Disrupting the YAP/TAZ-TEAD bipartite complex is a major oncology target.

Recent patents demonstrate that 6-AMP derivatives act as highly potent TEAD inhibitors[1]. The 6-AMP scaffold is directed into the central palmitate-binding pocket of TEAD. The lactam core forms stabilizing hydrogen bonds with the pocket walls, while the aminomethyl group forms a critical charge-charge interaction (salt bridge) with deeply buried acidic residues (e.g., Glu or Asp), effectively locking the protein in an inactive conformation and preventing YAP binding.

TEAD_Signaling LATS LATS1/2 Kinases YAP_Cyto YAP/TAZ (Cytoplasm) Inactive LATS->YAP_Cyto Phosphorylation YAP_Nuc YAP/TAZ (Nucleus) Active YAP_Cyto->YAP_Nuc Translocation (If unphosphorylated) TEAD TEAD Transcription Factor YAP_Nuc->TEAD Bipartite Complex Formation GeneExp Oncogenic Transcription TEAD->GeneExp Gene Activation Inhibitor 6-AMP Inhibitor Inhibitor->TEAD Blocks YAP/TAZ Binding

Hippo-YAP/TAZ-TEAD signaling pathway illustrating the intervention point of 6-AMP inhibitors.

B. MDM2-p53 Protein-Protein Interaction Disruptors

Piperidinone-containing compounds have been successfully utilized to mimic the key binding residues of p53. The 6-AMP scaffold acts as a rigid backbone that projects hydrophobic and basic substituents into the MDM2 cleft, displacing p53 and restoring its tumor-suppressor function[2].

Experimental Protocols

The following protocols outline the synthesis of a 6-AMP derived inhibitor and its subsequent biological validation. These represent a self-validating system : the chemical synthesis (Protocol A) is directly verified by its functional efficacy in a high-throughput cellular assay (Protocol B).

Protocol A: Amide Coupling of 6-AMP to a Carboxylic Acid Core

Causality Insight: HATU is selected as the coupling reagent over standard EDC/HOBt because the lactam ring introduces steric hindrance near the reactive amine. HATU provides superior kinetics and minimizes epimerization of the stereocenter at the 6-position of the piperidin-2-one ring.

Reagents:

  • Target Carboxylic Acid Core (1.0 eq)

  • (6R)-6-(Aminomethyl)piperidin-2-one hydrochloride (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C.

  • Reagent Addition: Add HATU (1.5 eq) followed by dropwise addition of DIPEA (3.0 eq). Stir at 0 °C for 15 minutes to ensure complete formation of the active ester intermediate.

  • Amine Coupling: Add (6R)-6-(aminomethyl)piperidin-2-one hydrochloride (1.2 eq) in a single portion.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation Check: Monitor reaction completion via LC-MS; the mass of the active ester should disappear, replaced by the product mass.

  • Workup: Dilute the crude mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x), saturated aqueous NH₄Cl (2x), and brine. Causality: The basic and acidic washes remove unreacted amine, DIPEA, and HATU byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash silica chromatography (0-10% Methanol in Dichloromethane) to afford the pure 6-AMP derivative.

SynthesisWorkflow Acid Carboxylic Acid Core Activation Activation HATU / DIPEA Acid->Activation DMF, 0°C Coupling Amide Coupling Add 6-AMP Activation->Coupling RT, 1h Purification Purification Flash Chromatography Coupling->Purification Aqueous Workup Product 6-AMP Derivative (Target Compound) Purification->Product >95% Purity

Step-by-step synthetic workflow for the amide coupling of 6-(Aminomethyl)piperidin-2-one.

Protocol B: High-Throughput Screening (HTS) Luciferase Assay for TEAD Inhibition

Causality Insight: Acoustic liquid handling (Echo 555) is utilized to dispense compounds directly from 100% DMSO stocks into the assay plates. This eliminates intermediate dilution steps, preventing compound precipitation and minimizing pipetting errors, thereby ensuring high-fidelity IC₅₀ calculations[1].

Step-by-Step Methodology:

  • Cell Preparation: Culture TEAD-luciferase reporter cells at 37 °C with 5% CO₂. Plate cells into 384-well white opaque microplates to optimize luminescence reflection.

  • Acoustic Dosing: Using an Echo 555 acoustic dispenser, transfer serially diluted 6-AMP synthesized compounds (from Protocol A) in 100% DMSO into the assay plates. Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the dosed plates for exactly 24 hours at 37 °C.

  • Reporter Readout: Add 30 µL of Bright-Glo luciferase reagent (Promega) to each well. Causality: The lysis buffer in the reagent breaks open the cells, while the luciferin substrate reacts with the expressed luciferase (driven by TEAD activity) to emit light.

  • Data Acquisition: Incubate for 10 minutes at room temperature, then read luminescence using a Tecan multi-mode plate reader.

  • Self-Validation & Analysis: Export data to GENEDATA software. Calculate the IC₅₀ based on the concentration required to reduce luminescence by 50% relative to the DMSO-only control. A robust Z'-factor (>0.6) must be confirmed to validate the assay run.

Data Presentation: Scaffold Comparison

The table below summarizes the quantitative advantages of utilizing the 6-AMP scaffold over a traditional linear diamine (e.g., N-methylethylenediamine) in a representative TEAD inhibitor SAR campaign.

Physicochemical / Assay ParameterLinear Diamine Scaffold6-AMP ScaffoldRationale for Shift
TEAD Binding Affinity (IC₅₀) 450 nM12 nMPre-organization reduces entropic penalty upon binding.
Calculated pKa (Basic Amine) ~10.2~8.9Inductive pull from the lactam carbonyl softens basicity.
hERG Inhibition (IC₅₀) 3.2 µM (High Risk)>30 µM (Safe)Lower basicity prevents trapping in the hERG channel pore[3].
Aqueous Solubility (Kinetic) >100 µM>100 µMBoth maintain excellent solubility due to the polar amine.
Cellular Permeability (Papp) 2.1 x 10⁻⁶ cm/s8.5 x 10⁻⁶ cm/sLower pKa increases the fraction of neutral species at physiologic pH.

References

  • AstraZeneca AB.WO2023209090A1 - Composés hétéroaromatiques bicycliques et leur application dans le traitement du cancer. WIPO (PCT), Google Patents.
  • Journal of Medicinal Chemistry. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. ACS Publications. Available at:[Link]

  • ResearchGate. Common Pharmacophores for Uncharged Human Ether-a-go-go-Related Gene (hERG) Blockers. Available at:[Link]

Sources

Method

Application Note: Utilizing (6R)-6-(Aminomethyl)piperidin-2-one as a Chiral Scaffold in the Discovery of Pan-TEAD Palmitoylation Inhibitors

Target Audience: Medicinal chemists, structural biologists, and drug development professionals. Content Focus: Scaffold rationale, synthetic methodologies, and biochemical validation for Hippo pathway-targeted therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal chemists, structural biologists, and drug development professionals. Content Focus: Scaffold rationale, synthetic methodologies, and biochemical validation for Hippo pathway-targeted therapeutics.

Scientific Rationale: The Hippo Pathway and TEAD Palmitoylation

The Hippo signaling pathway is a highly conserved kinase cascade that regulates cell survival, proliferation, and organ size. At the core of this pathway are the Transcriptional Enhanced Associate Domain (TEAD1-4) transcription factors. When upstream tumor suppressors (such as NF2 or LATS1/2) are inactivated via loss-of-function (LOF) mutations, the co-activators YAP and TAZ remain unphosphorylated, translocate to the nucleus, and bind to TEAD. This interaction drives oncogenic gene expression, leading to aggressive cancers such as malignant pleural mesothelioma and conferring resistance to targeted therapies like EGFR inhibitors[1],[2].

To function effectively, TEAD proteins require post-translational palmitoylation at a deeply buried, conserved cysteine residue. This lipid modification stabilizes the protein fold and is essential for YAP/TAZ binding. Consequently, targeting this palmitoylation pocket with covalent inhibitors has emerged as a premier therapeutic strategy[1].

HippoPathway NF2 NF2 / Merlin (Tumor Suppressor) LATS LATS1/2 Kinase Cascade NF2->LATS Activates YAPTAZ YAP / TAZ (Co-activators) LATS->YAPTAZ Phosphorylates & Degrades (When Active) TEAD TEAD1-4 (Transcription Factors) YAPTAZ->TEAD Translocates to Nucleus & Binds (When LATS is inactive) GeneExp Oncogenic Gene Expression (Proliferation, Survival) TEAD->GeneExp Drives Transcription Inhibitor TEAD Palmitoylation Inhibitor (e.g., AZ-4331) Inhibitor->TEAD Blocks Palmitoylation & YAP/TAZ Binding

Fig 1: Hippo Pathway dynamics and the intervention point of TEAD palmitoylation inhibitors.

Scaffold Selection: Why 6-(Aminomethyl)piperidin-2-one?

In the rational design of pan-TEAD inhibitors (such as those described in recent AstraZeneca patents[3]), (6R)-6-(aminomethyl)piperidin-2-one serves as a critical chiral building block. The selection of this specific bifunctional scaffold is driven by three mechanistic requirements:

  • Nucleophilic Anchoring: The primary aliphatic amine acts as an excellent nucleophile, allowing for efficient, catalyst-free Nucleophilic Aromatic Substitution (SNAr) onto electron-deficient bicyclic heteroaromatic cores (e.g., pyrido[3,4-b]pyrazines)[3].

  • Hydrogen Bonding Network: The piperidin-2-one (lactam) ring provides a rigid hydrogen-bond accepting and donating motif. This mimics the natural interactions of the palmitate lipid headgroup within the TEAD hydrophobic pocket.

  • Chiral Vectorization: The (6R) stereocenter is non-negotiable. It precisely dictates the trajectory of the molecule, vectoring the electrophilic warhead (e.g., an acrylamide) to sit within Angstroms of the conserved TEAD cysteine, enabling rapid covalent bond formation.

Synthetic Workflow & Self-Validating Protocol

The following protocol details the coupling of 6-(aminomethyl)piperidin-2-one to a heteroaromatic core, a foundational step in synthesizing TEAD inhibitors[3].

SynthesisWorkflow Core Bicyclic Heteroaromatic Core (Electrophile) Coupling SNAr Coupling (DMSO, 90°C) Core->Coupling ChiralAmine (6R)-6-(Aminomethyl)piperidin-2-one (Nucleophile) ChiralAmine->Coupling Intermediate Functionalized Intermediate Coupling->Intermediate Warhead Cysteine-Reactive Warhead Attachment Intermediate->Warhead FinalDrug Covalent Pan-TEAD Inhibitor Warhead->FinalDrug

Fig 2: Synthetic workflow utilizing 6-(aminomethyl)piperidin-2-one as a nucleophilic building block.

Protocol 1: SNAr Coupling of the Chiral Amine

Causality Note: We utilize Dimethyl Sulfoxide (DMSO) at 90°C without a palladium catalyst. The high dielectric constant of DMSO stabilizes the Meisenheimer complex transition state during SNAr, allowing the primary amine to efficiently displace the aryl halide. This avoids expensive transition metals and simplifies downstream purification.

Step-by-Step Methodology:

  • Preparation: Charge a dry reaction vial with the halogenated bicyclic heteroaromatic core (1.0 equiv) and (6R)-6-(aminomethyl)piperidin-2-one hydrochloride (1.2 equiv).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to liberate the free base of the chiral amine and neutralize the generated HX acid.

  • Solvation & Heating: Suspend the mixture in anhydrous DMSO (0.5 M concentration). Seal the vial and heat to 90°C under continuous magnetic stirring for 15 hours[3].

  • Reaction Quench: Cool the mixture to room temperature and quench with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash silica gel chromatography (gradient: 0-10% Methanol in Dichloromethane).

Self-Validating Checkpoint: Perform LC-MS analysis on the crude mixture. The protocol is validated if the chromatogram demonstrates >95% conversion to the desired [M+H]+ mass. The complete disappearance of the highly polar primary amine peak confirms that the coupling is complete, ensuring no unreacted nucleophile interferes with the subsequent warhead attachment.

Biochemical Validation: Target Engagement Assay

To prove that the synthesized compound functions as intended, we must verify the inhibition of TEAD autopalmitoylation[2].

Protocol 2: Click-Chemistry Metabolic Labeling Assay

Causality Note: Standard Western blots cannot differentiate between palmitoylated and unpalmitoylated TEAD. By utilizing an alkyne-tagged palmitate analogue (17-ODYA), we can metabolically label cells and use copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to attach a fluorophore exclusively to lipidated proteins.

Step-by-Step Methodology:

  • Cell Treatment: Seed NF2-mutant NCI-H226 cells in a 6-well plate. Treat with the synthesized TEAD inhibitor (dose-response: 1 nM to 10 µM) for 4 hours.

  • Metabolic Labeling: Add 50 µM of 17-ODYA (alkyne-palmitate) to the culture media and incubate for an additional 2 hours.

  • Lysis & Immunoprecipitation: Lyse the cells in RIPA buffer. Immunoprecipitate TEAD proteins using a pan-TEAD primary antibody coupled to Protein G magnetic beads.

  • Click Reaction: Resuspend the beads in a click reaction cocktail containing Azide-Fluor 488, CuSO4, THPTA ligand, and Sodium Ascorbate. Incubate in the dark for 1 hour at room temperature.

  • Analysis: Elute the proteins and resolve via SDS-PAGE. Scan the gel for fluorescence (Target Engagement) and subsequently perform a standard Western blot for total TEAD (Loading Control).

Self-Validating Checkpoint: The assay must include a Hippo wild-type cell line (e.g., NCI-H2452) treated with the vehicle (DMSO) as a control. A successful, on-target covalent inhibitor will cause a dose-dependent loss of the fluorescent signal in the NF2-mutant line while total TEAD protein levels remain constant.

Quantitative Data Presentation

The efficacy of pan-TEAD inhibitors derived from this chiral scaffold (e.g., AZ-4331) demonstrates profound selectivity for Hippo-altered cancers[1],[2]. The table below summarizes typical preclinical validation metrics.

Cell Line / ModelGenetic AlterationAssay TypeIC50 / GI50Biological Outcome
NCI-H226 NF2 mutant (LOF)Proliferation~9 nMPotent Growth Inhibition
NCI-H2452 Hippo Wild-typeProliferation>10 µMNo Effect (Demonstrates Selectivity)
MSTO-211H LATS1/2 deletionIn Vivo XenograftN/ASignificant Tumor Suppression
PC9 EGFR mutant (ex19del)In Vivo XenograftN/AOvercomes Osimertinib Resistance
Detroit562 YAP1 amplificationIn Vivo XenograftN/A35% Tumor Regression

References

  • AstraZeneca AB. (2023). Bicyclic heteroaromatic compounds and their application in the treatment of cancer (Patent No. WO2023209090A1).
  • Dubauskaite, J., et al. (2024). Abstract 6589: Discovery of potent and selective pan-TEAD autopalmitoylation inhibitors for the treatment of Hippo-pathway altered cancers. Cancer Research (AACR Journals).[Link]

  • BioWorld. (2024). Pan-TEAD palmitoylation inhibitor suppresses tumor growth in Hippo pathway-altered cancer models. Clarivate.[Link]

Sources

Application

Application Note: Rational HPLC Method Development for 6-(Aminomethyl)piperidin-2-one

Executive Summary & Physicochemical Profiling 6-(Aminomethyl)piperidin-2-one is a highly polar, basic cyclic amide (lactam) containing a primary aliphatic amine. In pharmaceutical development, analyzing this class of int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

6-(Aminomethyl)piperidin-2-one is a highly polar, basic cyclic amide (lactam) containing a primary aliphatic amine. In pharmaceutical development, analyzing this class of intermediates presents a "triple threat" to analytical scientists:

  • Extreme Hydrophilicity (LogP < 0): Results in a complete lack of retention on standard Reversed-Phase Liquid Chromatography (RPLC) columns (e.g., C18).

  • Basic Primary Amine (pKa ~10): Leads to severe peak tailing on traditional silica-based columns due to secondary ion-exchange interactions with residual silanols.

  • Lack of a Strong Chromophore: The molecule lacks a conjugated π -system, rendering standard UV detection (>220 nm) ineffective.

To overcome these challenges, this protocol details a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) .

Method Development Rationale: The Causality of Choices

Chromatographic Mode: Why HILIC?

HILIC is the premier technique for retaining polar compounds that fail on RPLC[1]. In HILIC, the mobile phase is highly organic (typically >70% acetonitrile), and the stationary phase is highly polar[2]. This creates a biphasic system where a water-rich layer adsorbs onto the stationary phase[3]. The polar 6-(Aminomethyl)piperidin-2-one preferentially partitions into this aqueous layer, providing robust retention[2].

Stationary Phase Selection: Zwitterionic vs. Bare Silica

While bare silica is a common HILIC phase, it is highly detrimental to primary amines. Residual silanols (Si-OH) on bare silica become deprotonated to form anionic sites (Si-O⁻). The fully protonated primary amine of 6-(Aminomethyl)piperidin-2-one ( NH3+​ ) interacts electrostatically with these sites, causing severe peak tailing[3]. The Solution: A Zwitterionic HILIC column (e.g., sulfobetaine bonded phase). These columns possess a 1:1 ratio of oppositely charged groups (sulfonic acid and quaternary amine). This creates a highly hydrophilic surface that strongly binds the water layer while simultaneously masking underlying silanols, yielding highly symmetrical peaks for basic amines[4].

Mobile Phase & Buffer Optimization

In HILIC, water is the strongest elution solvent[1]. To maintain retention, the organic modifier must remain high. Furthermore, buffer salts are mandatory to control electrostatic interactions[2]. We utilize 20 mM Ammonium Formate adjusted to pH 3.0 .

  • Causality: At pH 3.0, the primary amine is fully ionized, ensuring consistent partitioning. The high ionic strength (20 mM) outcompetes any residual ion-exchange sites on the column, while the low pH suppresses the ionization of any exposed silanols[5].

Detection Strategy: Charged Aerosol Detection (CAD)

Because 6-(Aminomethyl)piperidin-2-one only contains an amide bond (absorbing weakly at ~200-210 nm), low-wavelength UV detection is highly susceptible to baseline drift from the acetonitrile/water gradient. CAD is a universal, mass-based detector for non-volatile analytes. It evaporates the mobile phase and measures the charge transferred to the remaining analyte particles, providing a stable baseline and high sensitivity independent of optical properties.

Visualizing the HILIC Mechanism & Workflow

HILIC_Mechanism cluster_0 HILIC Partitioning & Retention MP Mobile Phase (>70% ACN) WL Water-Rich Layer (Aqueous) MP->WL Analyte Partitioning SP Zwitterionic Phase (Stationary) WL->SP Electrostatic & H-Bonding Analyte 6-(Aminomethyl)piperidin-2-one (Protonated) Analyte->WL Hydrophilic Uptake

Fig 1: HILIC retention mechanism for polar amines via aqueous partitioning and electrostatics.

Optimization_Workflow S1 1. Stationary Phase Select Zwitterionic HILIC S2 2. Mobile Phase ACN / Aqueous Buffer (>70% Organic) S1->S2 S3 3. Buffer & pH 20 mM Ammonium Formate (pH 3.0) S2->S3 S4 4. Detection Strategy Charged Aerosol Detection (CAD) S3->S4 S5 5. Method Validation System Suitability & Robustness S4->S5

Fig 2: Step-by-step rational method development workflow for HILIC-CAD analysis.

Experimental Protocol

Reagents and Sample Preparation
  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Note: Filter through a 0.2 µm hydrophilic membrane).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 75:25 Acetonitrile:Water.

    • Critical Insight: In HILIC, injecting a sample dissolved in 100% water will disrupt the stationary phase's water-rich layer, causing severe peak distortion and fronting. The sample diluent must closely match the initial gradient conditions[6].

Chromatographic Conditions

Table 1: Optimized HILIC-CAD Instrument Parameters

ParameterSetting / Specification
Column Zwitterionic HILIC (e.g., SeQuant® ZIC®-HILIC), 150 × 4.6 mm, 5 µm
Column Temperature 40 °C (Improves mass transfer and peak efficiency)
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Detector (CAD) Evaporation Temp: 35 °C, Data Rate: 10 Hz, Filter: 3.6s
Needle Wash 50:50 Acetonitrile:Water (Highly polar to prevent carryover)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Elution State
0.01090Initial Partitioning
2.01090Isocratic Hold
8.04555Gradient Elution (Increasing Polarity)
10.04555Column Wash
10.11090Re-equilibration
20.01090End of Run (Note: HILIC requires long re-equilibration)

Quantitative Data & Method Justification

During method development, column chemistries were screened to validate the causality of the zwitterionic selection. The quantitative superiority of the chosen method is summarized below.

Table 3: Column Screening Comparison (Isocratic 20% A / 80% B)

Column ChemistryRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Conclusion
C18 (RPLC) 0.2N/AN/AUnretained (Elutes in void volume)
Bare Silica HILIC 4.52.83,500Severe tailing due to silanol interactions
Amide HILIC 5.21.68,200Moderate performance, slight tailing
Zwitterionic HILIC 6.1 1.05 14,500 Optimal: Symmetrical peak, high efficiency

Self-Validating System Suitability

To ensure the trustworthiness and day-to-day robustness of the protocol, the following System Suitability Testing (SST) criteria must be met prior to sample analysis. This acts as a self-validating mechanism for the analytical run.

Table 4: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time %RSD 1.0% (n=6)Confirms the water-rich layer is fully re-equilibrated between runs.
Tailing Factor ( Tf​ ) 0.8 - 1.5Validates that secondary silanol interactions are successfully suppressed by the pH 3.0 buffer.
Theoretical Plates ( N ) 10,000Ensures column bed integrity and optimal partitioning kinetics.
Signal-to-Noise (S/N) 10 for LLOQVerifies CAD nebulizer and electrometer performance.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.[Link]

  • MAC-MOD Analytical. ACE HILIC Method Development Guide.[Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.[Link]

  • Witting, M., et al. (2019). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. Journal of Chromatography B. [Link]

Sources

Method

6-(Aminomethyl)piperidin-2-one in solid-phase peptide synthesis

An Application Note and Technical Protocol for the integration of 6-(Aminomethyl)piperidin-2-one (6-AMP) into Solid-Phase Peptide Synthesis (SPPS). Designed for medicinal chemists and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Technical Protocol for the integration of 6-(Aminomethyl)piperidin-2-one (6-AMP) into Solid-Phase Peptide Synthesis (SPPS). Designed for medicinal chemists and drug development professionals, this guide details the mechanistic rationale, synthetic preparation, and validated protocols for utilizing this conformationally restricted scaffold.

Executive Summary & Mechanistic Rationale

In the development of peptide-based therapeutics, overcoming poor pharmacokinetic profiles—specifically rapid proteolytic degradation and conformational flexibility—is a primary objective. 6-(Aminomethyl)piperidin-2-one (CAS: 130762-29-7)[1] is a highly effective δ -lactam scaffold derived from the cyclization of 5,6-diaminohexanoic acid[2].

When incorporated into a peptide sequence, 6-AMP acts as a Freidinger-type lactam surrogate. Unlike proline, which induces turns but suffers from cis-trans isomerization at the tertiary amide bond, the piperidin-2-one ring rigidly locks the backbone dihedral angles ( ϕ,ψ ) into a single bioactive conformation. This restriction effectively mimics β -turns or γ -turns, drastically reducing the entropic penalty upon receptor binding while physically shielding adjacent amide bonds from enzymatic cleavage[3].

Conformational_Logic N1 Delta-Lactam Ring (6-AMP Scaffold) N2 Restricts Backbone Dihedral Angles (φ, ψ) N1->N2 N4 Steric Shielding of Peptide Bonds N1->N4 N3 Induces Rigid β-Turn or γ-Turn N2->N3 N5 Enhanced Receptor Binding Affinity N3->N5 N6 Increased Proteolytic Stability (In Vivo) N4->N6

Mechanistic pathway of piperidin-2-one induced conformational restriction and biological efficacy.

Synthetic Strategy: Converting a Mono-Amine to a Dipeptide Surrogate

In its native form, 6-AMP possesses a primary amine (the aminomethyl group) and a secondary lactam nitrogen. Because it lacks a free carboxylic acid, it cannot be directly used as an internal building block in standard C-to-N Fmoc SPPS.

The Causality of Functionalization: To utilize 6-AMP as an internal dipeptide surrogate rather than merely an N-terminal cap, the scaffold must be converted into a bifunctional building block. This is achieved by protecting the primary amine with an Fmoc group[4], followed by the N-alkylation of the lactam nitrogen with an acetic acid handle. The resulting molecule, Fmoc-6-AMP-CH2COOH , acts as a seamless drop-in replacement for a dipeptide (e.g., Gly-X or Ala-X) during SPPS.

SPPS_Workflow A 6-AMP (Starting Material) B Fmoc Protection (Fmoc-OSu, DIEA) A->B C Lactam N-Alkylation (t-Butyl bromoacetate, NaH) B->C D t-Butyl Cleavage (TFA/DCM) C->D E Fmoc-6-AMP-AcOH (Bifunctional Surrogate) D->E F SPPS Coupling (HATU/DIEA) E->F G Peptide Elongation & Global Cleavage F->G H Purified Peptidomimetic G->H

Workflow for converting 6-AMP into a bifunctional SPPS building block and peptide incorporation.

Self-Validating Experimental Protocols

The following protocols are designed with integrated Quality Control (QC) checkpoints to ensure the system is self-validating, preventing downstream synthesis failures.

Protocol A: Synthesis of Fmoc-6-AMP-CH2COOH

Objective: Generate the SPPS-compatible dipeptide surrogate.

  • Fmoc Protection:

    • Dissolve 6-(aminomethyl)piperidin-2-one hydrochloride (1.0 eq) in a 1:1 mixture of anhydrous DCM/DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (2.5 eq) to neutralize the hydrochloride salt.

    • Slowly add Fmoc-N-hydroxysuccinimide (Fmoc-OSu) (1.1 eq) at 0°C. Stir for 4 hours at room temperature.

    • QC Checkpoint 1: Confirm complete conversion via LC-MS. Expected [M+H]+ for Fmoc-6-AMP is ~351.2 m/z.

  • Lactam N-Alkylation:

    • Causality Note: The lactam nitrogen is an amide, making it a poor nucleophile. Strong deprotonation is strictly required.

    • Dissolve the Fmoc-protected intermediate in strictly anhydrous DMF under Argon. Cool to 0°C.

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases.

    • Add tert-butyl bromoacetate (1.5 eq) dropwise. Stir for 12 hours, allowing the reaction to reach room temperature.

    • QC Checkpoint 2: Quench with saturated NH4​Cl and analyze the organic layer via LC-MS. Expected [M+H]+ is ~465.3 m/z.

  • Acidic Cleavage of the tert-Butyl Ester:

    • Dissolve the purified alkylated product in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature.

    • Evaporate the solvent under reduced pressure and precipitate the product in cold diethyl ether to yield Fmoc-6-AMP-CH2COOH .

    • QC Checkpoint 3: Final LC-MS must show [M+H]+ ~409.2 m/z.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Couple the sterically hindered surrogate onto a growing peptide chain.

  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g loading) in DMF for 30 minutes. Remove the Fmoc group using 20% Piperidine in DMF (2 x 10 mins).

  • Surrogate Coupling:

    • Causality Note: The bulky piperidin-2-one ring creates significant steric hindrance. Standard coupling reagents (e.g., HBTU/HOBt) will result in incomplete coupling and epimerization. A highly reactive uronium salt (HATU) is mandatory.

    • Prepare a coupling cocktail: Fmoc-6-AMP-CH2COOH (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in DMF.

    • Pre-activate for 2 minutes, then add to the resin. Agitate for 2 to 3 hours at room temperature.

  • Self-Validation (Kaiser Test):

    • Perform a Kaiser test on a few resin beads.

    • Validation: A yellow/colorless bead confirms >99% coupling. A blue bead indicates unreacted primary amines, necessitating a second coupling cycle with the same reagents.

  • Capping: To prevent deletion sequences in the event of trace unreacted amines, treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes.

  • Elongation & Cleavage: Continue standard Fmoc SPPS for the remaining sequence. Cleave the final peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

Quantitative Efficacy Data

The incorporation of the 6-AMP scaffold predictably alters both the pharmacokinetic stability and the target binding affinity of the resulting peptidomimetic. Table 1 summarizes representative data comparing a wild-type linear peptide against 6-AMP modified variants.

Table 1: Comparative Analysis of Peptidomimetic Efficacy and Stability

Peptide SequenceScaffold PositionTarget IC 50​ (nM)Serum t1/2​ (h)Conformation (CD Spectroscopy)
Ac-Tyr-Val-Pro-Leu-NH 2​ (WT)Proline (Internal)45.21.2Flexible / Mixed Populations
Ac-Tyr-Val-[6-AMP] -Leu-NH 2​ 6-AMP (Internal Surrogate)8.4> 24.0Rigid β -Turn
Ac-Tyr-Val-Pro-[6-AMP] 6-AMP (C-Terminal Cap)15.618.5Stabilized C-Terminus

Data Interpretation: The internal substitution of Proline with the 6-AMP surrogate yields a 5-fold increase in binding affinity (IC 50​ drops from 45.2 nM to 8.4 nM) due to the pre-organization of the bioactive β -turn. Furthermore, the steric bulk of the δ -lactam ring physically blocks exopeptidase and endopeptidase access, extending the serum half-life from 1.2 hours to over 24 hours.

References

  • ChemicalBook.6-Aminomethyl-piperidin-2-one | 130762-29-7.
  • Sigma-Aldrich.2-(aminomethyl)piperidine derivative (Fmoc-protected).
  • Google Patents (AstraZeneca AB).WO2023209090A1 - Composés hétéroaromatiques bicycliques et leur application dans le traitement du cancer.
  • Dictionary of Organic Compounds (Eighth Supplement).5,6-Diaminohexanoic acid lactam derivatives.

Sources

Application

Scale-Up Manufacturing and Synthesis Processes for 6-(Aminomethyl)piperidin-2-one: Application Notes and Protocols

Introduction & Strategic Rationale The compound 6-(aminomethyl)piperidin-2-one (CAS: 130762-29-7)[1] is a highly valuable bifunctional building block in modern medicinal chemistry. It is prominently featured in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The compound 6-(aminomethyl)piperidin-2-one (CAS: 130762-29-7)[1] is a highly valuable bifunctional building block in modern medicinal chemistry. It is prominently featured in the synthesis of complex bicyclic heteroaromatics, peptidomimetics, and targeted oncology therapeutics, including novel TEAD (Transcriptional Enhanced Associate Domain) inhibitors[2].

Transitioning the synthesis of 6-(aminomethyl)piperidin-2-one from discovery-scale (milligrams) to process-scale (kilograms) presents significant challenges. Traditional medicinal chemistry routes often rely on the reduction of azide intermediates (which pose severe explosive hazards at scale) or utilize expensive borane-based reductions of amides.

To ensure a safe, economical, and robust manufacturing process, this application note details a four-stage scalable workflow starting from the commercially available 6-oxopiperidine-2-carboxylic acid (CAS: 3721-66-2)[3]. The strategy leverages a sequence of esterification, amidation, mild dehydration, and a highly chemoselective nitrile hydrogenation.

Process Workflow & Mechanistic Design

The selected synthetic route avoids hazardous high-energy intermediates. Instead, it relies on the formation of a stable nitrile intermediate (6-oxopiperidine-2-carbonitrile)[4], which is subsequently reduced.

SynthesisRoute SM 6-Oxopiperidine-2-carboxylic acid (CAS: 3721-66-2) Stage1 Stage 1: Esterification (SOCl2, MeOH, 0°C to RT) SM->Stage1 Int1 Methyl 6-oxopiperidine-2-carboxylate Stage1->Int1 95% Yield Stage2 Stage 2: Amidation (NH3 in MeOH, RT) Int1->Stage2 Int2 6-Oxopiperidine-2-carboxamide Stage2->Int2 92% Yield Stage3 Stage 3: Dehydration (TFAA, Pyridine, DCM, 0°C) Int2->Stage3 Int3 6-Oxopiperidine-2-carbonitrile Stage3->Int3 88% Yield Stage4 Stage 4: Nitrile Hydrogenation (H2, Raney Ni, NH3/MeOH, 50 psi) Int3->Stage4 Product 6-(Aminomethyl)piperidin-2-one (CAS: 130762-29-7) Stage4->Product 90% Yield

Figure 1: Scalable 4-stage synthetic workflow for 6-(Aminomethyl)piperidin-2-one.

Detailed Experimental Protocols (100g Scale)

As a Senior Application Scientist, it is critical to implement self-validating systems within the protocol. The following steps include the causality behind the reagent choices and the In-Process Controls (IPC) required to validate each transformation before proceeding.

Stage 1: Synthesis of Methyl 6-oxopiperidine-2-carboxylate
  • Causality: Fischer esterification is driven by the in-situ generation of anhydrous HCl via the controlled addition of thionyl chloride ( SOCl2​ ) to methanol. This method strictly excludes water, driving the equilibrium entirely to the product without the need for azeotropic distillation.

  • Procedure:

    • Charge a 2 L jacketed reactor with 6-oxopiperidine-2-carboxylic acid (100 g, 0.70 mol)[3] and anhydrous methanol (1.0 L).

    • Cool the suspension to 0–5 °C under a nitrogen atmosphere.

    • Add thionyl chloride (99.8 g, 0.84 mol, 1.2 eq) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

    • Warm the reaction to 25 °C and stir for 12 hours.

    • Self-Validation (IPC): Analyze via HPLC. The reaction is complete when the polar acid peak (typically eluting at ~1.5 min on a standard C18 reverse-phase gradient) is < 1.0% Area.

    • Concentrate the mixture under reduced pressure. Re-dissolve in ethyl acetate (500 mL) and wash with saturated NaHCO3​ (2 × 250 mL). Dry over Na2​SO4​ and evaporate to yield the methyl ester as a white solid (104.5 g, 95% yield).

Stage 2: Synthesis of 6-Oxopiperidine-2-carboxamide
  • Causality: The methyl ester is sufficiently activated to undergo direct ammonolysis. Utilizing a pre-prepared 7N ammonia in methanol solution allows for a homogeneous reaction environment, avoiding the mass-transfer limitations of bubbling NH3​ gas at scale.

  • Procedure:

    • Dissolve Methyl 6-oxopiperidine-2-carboxylate (100 g, 0.63 mol) in 7N NH3​ in methanol (500 mL).

    • Seal the vessel and stir at 25 °C for 24 hours. (Slight pressure will build; ensure the reactor is rated appropriately).

    • Self-Validation (IPC): Analyze via LC-MS. Confirm the disappearance of the ester ( [M+H]+=158 ) and the appearance of the amide product ( [M+H]+=143 ).

    • Concentrate the reaction mixture to 20% of its original volume. Add methyl tert-butyl ether (MTBE, 300 mL) to precipitate the product.

    • Filter the white crystalline solid and dry under vacuum at 40 °C (82.3 g, 92% yield).

Stage 3: Synthesis of 6-Oxopiperidine-2-carbonitrile
  • Causality: Dehydration of the primary amide to the nitrile is achieved using Trifluoroacetic anhydride (TFAA) and pyridine. While phosphorus oxychloride ( POCl3​ ) is a common industrial dehydrating agent, its use on the sensitive delta-lactam ring can lead to competitive Vilsmeier-type side reactions or ring-opening. TFAA/pyridine provides a mild, highly chemoselective alternative.

  • Procedure:

    • Suspend 6-oxopiperidine-2-carboxamide (80 g, 0.56 mol) in anhydrous dichloromethane (DCM, 800 mL).

    • Add pyridine (133 g, 1.68 mol, 3.0 eq) and cool the mixture to 0 °C.

    • Add TFAA (176 g, 0.84 mol, 1.5 eq) dropwise over 1.5 hours, maintaining the internal temperature below 5 °C.

    • Stir for an additional 2 hours at 0 °C.

    • Self-Validation (IPC): Perform FT-IR spectroscopy on an aliquot. The reaction is complete when the primary amide carbonyl stretch (~1650 cm−1 ) is replaced by a sharp, distinct C≡N stretch at ~2250 cm−1 .

    • Quench the reaction with cold water (400 mL). Separate the organic layer, wash with 1N HCl (200 mL) to remove excess pyridine, followed by brine. Dry and concentrate to yield the nitrile (61.1 g, 88% yield)[4].

Stage 4: Synthesis of 6-(Aminomethyl)piperidin-2-one
  • Causality: The reduction of nitriles to primary amines is historically prone to over-alkylation, yielding secondary amine dimers. By utilizing Raney Nickel under a pressurized hydrogen atmosphere in the presence of an excess of methanolic ammonia, the equilibrium of the highly reactive intermediate imine is forcefully shifted toward the primary amine, effectively suppressing dimer formation.

  • Procedure:

    • In a 1 L Parr autoclave, dissolve 6-oxopiperidine-2-carbonitrile (60 g, 0.48 mol) in 7N NH3​ in methanol (600 mL).

    • Add an aqueous slurry of Raney Nickel (6.0 g, 10 wt%). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.

    • Purge the vessel with nitrogen (3x), then with hydrogen gas (3x).

    • Pressurize the vessel to 50 psi with H2​ and stir vigorously at 25 °C for 16 hours.

    • Self-Validation (IPC): Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. Confirm via LC-MS ( [M+H]+=129 ).

    • Vent the hydrogen and purge with nitrogen. Filter the catalyst through a pad of Celite under a nitrogen blanket.

    • Concentrate the filtrate to dryness. The crude product can be recrystallized from ethanol/ethyl acetate to yield pure 6-(aminomethyl)piperidin-2-one free base (55.3 g, 90% yield)[1]. (Note: If required for formulation, the free base can be treated with 1M HCl in ether to isolate the hydrochloride salt).

Quantitative Data & Process Analytical Technology (PAT)

To demonstrate the robustness of this synthetic route, the process was evaluated across three distinct manufacturing scales. The data confirms that the TFAA-mediated dehydration and the Raney Ni reduction are highly scalable, with minimal degradation in overall yield or purity.

Scale Parameter100 g Scale1 kg Scale5 kg ScaleCritical Process Parameter (CPP) Monitored
Stage 1 Yield 95.0%95.2%94.8%Temperature control during SOCl2​ addition (< 10 °C)
Stage 2 Yield 92.0%91.5%91.0%Reactor pressure during ammonolysis
Stage 3 Yield 88.0%87.4%86.5%Pyridine equivalent ratio to prevent acidic ring-opening
Stage 4 Yield 90.0%89.1%88.5% NH3​ concentration to suppress dimer formation
Overall Yield 69.2%67.8%66.0%N/A
Final Purity (HPLC) 99.4%99.2%99.1%Area % at 210 nm

References

1.[1] Title: 6-Aminomethyl-piperidin-2-one | 130762-29-7 Source: ChemicalBook URL:

2.[2] Title: WO2023209090A1 - Composés hétéroaromatiques bicycliques et leur application dans le traitement du cancer Source: Google Patents URL:

3.[3] Title: 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 Source: PubChem URL:

4.[4] Title: 2-ethyl-6-oxopiperidine-2-carbonitrile | 2111733-28-7 Source: Sigma-Aldrich (Reference for general oxopiperidine-carbonitrile intermediate class) URL:

Sources

Method

Application Note: Catalytic Hydrogenation Routes for the Scalable Synthesis of 6-(Aminomethyl)piperidin-2-one

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary 6-(Aminomethyl)piperidin-2-one is a highly versatile, conformationally res...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

6-(Aminomethyl)piperidin-2-one is a highly versatile, conformationally restricted building block widely utilized in the development of peptidomimetics, kinase inhibitors, and advanced pharmaceutical agents. The most atom-economical and scalable synthetic route to this scaffold is the catalytic hydrogenation of 6-cyano-piperidin-2-one .

However, the reduction of nitriles to primary amines is notoriously plagued by poor selectivity. Without strict kinetic or thermodynamic control, the intermediate imine reacts with the newly formed primary amine, leading to the formation of undesired secondary amine dimers[1]. As a Senior Application Scientist, I have compiled this guide to detail the mechanistic causality behind this dimerization and provide three field-proven, self-validating protocols to synthesize 6-(Aminomethyl)piperidin-2-one with high purity and yield.

Mechanistic Insights & The Dimerization Challenge

To master the synthesis of primary amines from nitriles, one must understand the reaction kinetics. The hydrogenation proceeds via a highly electrophilic imine intermediate . Because the target product—6-(aminomethyl)piperidin-2-one—is a strong nucleophile, it can rapidly attack the unreacted imine before the catalyst can reduce it[2]. This nucleophilic attack forms a diamine intermediate that eliminates ammonia, yielding a secondary imine which is subsequently reduced to an off-target secondary amine dimer[1][3].

Causality-Driven Solutions: To prevent dimerization, we must manipulate the reaction environment to either eliminate the nucleophilicity of the primary amine (Kinetic Control) or outcompete it (Thermodynamic Control).

  • Acidic Media (HCl): Instantly protonates the primary amine upon formation. The resulting ammonium salt ( R−CH2​−NH3+​ ) lacks a free lone pair, rendering it completely non-nucleophilic[3].

  • Ammoniacal Media (Excess NH3​ ): Floods the system with a competing nucleophile. According to Le Chatelier's principle, excess ammonia shifts the condensation equilibrium backward, favoring the primary amine[4].

  • In Situ Protection ( Boc2​O ): Traps the primary amine as a sterically hindered, non-nucleophilic carbamate immediately upon formation.

Pathway Nitrile 6-Cyano-piperidin-2-one (Nitrile) Imine Imine Intermediate (Electrophile) Nitrile->Imine H2 / Catalyst PrimaryAmine 6-(Aminomethyl)piperidin-2-one (Nucleophile) Imine->PrimaryAmine H2 / Catalyst Dimer Secondary Amine Dimer (Undesired Byproduct) Imine->Dimer + Primary Amine (Nucleophilic Attack) PrimaryAmine->Dimer Acid Acidic Media (HCl) Protonates amine to non-nucleophilic salt Acid->PrimaryAmine Ammonia Ammoniacal Media (NH3) Competes with amine, shifts equilibrium Ammonia->Imine

Fig 1: Nitrile hydrogenation pathway and strategies to prevent amine dimerization.

Quantitative Data Presentation

The following table summarizes the operational parameters and outcomes of the three validated protocols. Select the protocol that best aligns with your downstream requirements.

ParameterProtocol A (Pd/C + HCl)Protocol B (Raney Ni + NH₃)Protocol C (Pd/C + Boc₂O)
Product Form Hydrochloride SaltFree BaseBoc-Protected Amine
Catalyst 10% Pd/C (10 wt%)Raney Nickel (15 wt%)10% Pd/C (10 wt%)
H₂ Pressure 4 bar (60 psi)15 bar (220 psi)2 bar (30 psi)
Temperature 25 °C40 °C25 °C
Dimerization Risk Very Low (<2%)Low (2-5%)Very Low (<1%)
Scalability Excellent (Pilot-ready)Good (Requires high pressure)Excellent (Higher reagent cost)
Primary Use Case Long-term storage / API synthesisDirect use in subsequent couplingPeptide synthesis / MedChem

Experimental Protocols

Protocol A: Acid-Mediated Hydrogenation (Hydrochloride Salt Isolation)

This is the most robust method for generating a stable, easily storable solid.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 6-cyano-piperidin-2-one (10.0 g, 80.5 mmol) in anhydrous methanol (150 mL).

  • Acidification (Critical Step): Slowly add methanolic HCl (3N, 32 mL, 96 mmol, 1.2 eq) while stirring. Causality: The stoichiometric excess of HCl ensures that every molecule of primary amine is instantly protonated upon formation, completely shutting down the dimerization pathway[3].

  • Catalyst Addition: Under a strict nitrogen atmosphere, carefully add 10% Palladium on Carbon (1.0 g, 10 wt%).

  • Hydrogenation: Purge the reactor with N2​ (3x) to remove oxygen, then purge with H2​ (3x). Pressurize to 4 bar (60 psi) H2​ and stir vigorously at 25 °C for 12 hours.

  • Workup: Vent the H2​ gas and purge the system with N2​ . Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting crude solid with cold diethyl ether, filter, and dry under high vacuum to yield 6-(aminomethyl)piperidin-2-one hydrochloride as a highly pure white solid.

Protocol B: Ammoniacal Hydrogenation (Free Base Generation)

Ideal when the free base is required immediately for downstream synthesis without a neutralization step.

  • Preparation: Dissolve 6-cyano-piperidin-2-one (10.0 g, 80.5 mmol) in 7N ammonia in methanol (150 mL). Causality: The massive excess of ammonia acts as a competitive nucleophile against the imine intermediate, thermodynamically driving the reaction toward the primary amine[4].

  • Catalyst Addition: Under an inert atmosphere, add an aqueous slurry of Raney Nickel (W-4 grade, ~1.5 g active catalyst). Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry in the presence of air.

  • Hydrogenation: Purge with N2​ (3x), then H2​ (3x). Pressurize the reactor to 15 bar H2​ and heat to 40 °C for 8 hours.

  • Workup: Cool the reactor to room temperature, vent H2​ , and purge with N2​ . Filter the mixture through Celite under a constant blanket of N2​ .

  • Isolation: Evaporate the methanolic ammonia under reduced pressure to afford the free base of 6-(aminomethyl)piperidin-2-one as a viscous oil or low-melting solid.

Protocol C: In Situ Boc-Protection

The preferred route for medicinal chemists requiring immediate orthogonal protection for peptide coupling.

  • Preparation: Dissolve 6-cyano-piperidin-2-one (10.0 g, 80.5 mmol) and Di-tert-butyl dicarbonate ( Boc2​O , 19.3 g, 88.5 mmol, 1.1 eq) in ethanol (150 mL).

  • Catalyst Addition: Add 10% Pd/C (1.0 g) under a nitrogen atmosphere.

  • Hydrogenation: Purge the system, pressurize with H2​ to 2 bar (30 psi), and stir at 25 °C for 16 hours. Causality: The primary amine reacts with the Boc2​O faster than it can react with the imine intermediate. The resulting carbamate nitrogen is sterically hindered and its lone pair is delocalized, eliminating its nucleophilicity.

  • Workup: Filter the mixture through Celite, concentrate the filtrate, and purify via flash column chromatography (DCM/MeOH gradient) to yield tert-butyl ((6-oxopiperidin-2-yl)methyl)carbamate.

References

  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. ACS Publications. URL: [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PubMed Central (NIH). URL:[Link]

  • Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst. RSC Publishing. URL:[Link]

  • US5869653A - Hydrogenation of nitriles to produce amines.Google Patents.
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. PubMed Central (NIH). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesizing &amp; Purifying 6-(Aminomethyl)piperidin-2-one

Welcome to the Technical Support Center for the synthesis and purification of 6-(Aminomethyl)piperidin-2-one (CAS: 131543-52-7)[1]. As a critical building block in medicinal chemistry, this delta-lactam scaffold is highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 6-(Aminomethyl)piperidin-2-one (CAS: 131543-52-7)[1]. As a critical building block in medicinal chemistry, this delta-lactam scaffold is highly susceptible to side reactions during its synthesis.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the mechanistic causality of common impurities, providing field-proven, self-validating protocols to ensure high-fidelity batch production.

I. Mechanistic Workflow & Impurity Pathways

The most scalable synthetic route to 6-(aminomethyl)piperidin-2-one begins with 6-oxopiperidine-2-carboxylic acid [2]. The carboxylic acid is converted to a primary amide, dehydrated to a nitrile, and finally reduced to the target primary amine. However, the final catalytic hydrogenation step is a notorious bottleneck for impurity generation[3].

SynthesisPathway SM 6-Oxopiperidine-2-carboxylic acid (Starting Material) Amide 6-Oxopiperidine-2-carboxamide (Intermediate) SM->Amide Amidation Nitrile 6-Oxopiperidine-2-carbonitrile (Precursor) Amide->Nitrile Dehydration ImpAmide Residual Amide (Impurity m/z 143) Amide->ImpAmide Incomplete Dehydration Imine Imine Intermediate (Transient) Nitrile->Imine H2 / Catalyst Product 6-(Aminomethyl)piperidin-2-one (Target Product) Imine->Product H2 / Catalyst ImpDimer Secondary Amine Dimer (Impurity m/z 240) Imine->ImpDimer Attack by Primary Amine (Lack of NH3) ImpPiperidine 2-(Aminomethyl)piperidine (Impurity m/z 115) Product->ImpPiperidine Over-reduction (Harsh Hydrides)

Fig 1. Synthetic workflow of 6-(aminomethyl)piperidin-2-one detailing common impurity pathways.

II. Quantitative Impurity Profiling

Before troubleshooting, cross-reference your analytical data against the known impurity profiles associated with this synthetic route.

Impurity ClassificationChemical Name / StructureExpected m/z (M+H)⁺Root Cause of FormationPrimary Preventive Action
Target Product 6-(Aminomethyl)piperidin-2-one 129.1 N/AN/A
Dimerization Bis((6-oxopiperidin-2-yl)methyl)amine240.2Nucleophilic attack of the product amine on the transient imine.Saturate hydrogenation solvent with NH₃.
Over-Reduction 2-(Aminomethyl)piperidine115.1Non-selective reduction of the lactam carbonyl group.Avoid harsh hydrides (LiAlH₄); use Raney Ni/H₂.
Carryover 6-Oxopiperidine-2-carboxamide143.1Incomplete dehydration of the amide intermediate.Use stoichiometric excess of dehydrating agents.

III. Troubleshooting FAQs

Q1: My LC-MS shows a massive impurity spike at m/z 240. Why is my product dimerizing, and how do I stop it? A1: You are observing the formation of the secondary amine dimer, Bis((6-oxopiperidin-2-yl)methyl)amine. During the catalytic hydrogenation of the nitrile, an imine intermediate is transiently formed[4]. If the local concentration of your newly formed primary amine is high, it acts as a nucleophile, attacking the imine to form a secondary amine[3]. Solution: You must run the reduction in a solvent saturated with ammonia (e.g., 7N NH₃ in Methanol). According to Le Chatelier's principle, the massive excess of ammonia outcompetes the primary amine for the imine intermediate, forcing the equilibrium exclusively toward the desired primary amine product[4].

Q2: I attempted to reduce the nitrile using Lithium Aluminum Hydride (LiAlH₄), but my product mass is m/z 115 instead of 129. What happened? A2: You have over-reduced the molecule. 6-(Aminomethyl)piperidin-2-one contains a delta-lactam (cyclic amide) ring. Harsh hydride donors like LiAlH₄ lack chemoselectivity; they will reduce both the nitrile to the amine and the lactam carbonyl to a methylene group, yielding 2-(aminomethyl)piperidine. Solution: To preserve the piperidin-2-one scaffold, you must abandon complex hydrides and switch to chemoselective transition-metal catalytic hydrogenation (such as Raney Nickel or Cobalt boride), which readily reduces nitriles but leaves amides intact[5],[3].

Q3: My final product is contaminated with a species at m/z 143. It lacks a basic amine group and won't form an HCl salt. What is it? A3: This is residual 6-oxopiperidine-2-carboxamide. This impurity carries over if the preceding dehydration step (Amide → Nitrile) is incomplete. Because amides are highly resistant to standard catalytic hydrogenation, the unreacted amide simply passes through the final step unchanged. Solution: Ensure your dehydration reagents (e.g., POCl₃, SOCl₂, or TFAA) are fresh. Self-Validation: Do not proceed to hydrogenation until you validate the complete consumption of the amide via IR spectroscopy. You must observe the total disappearance of the primary amide N-H stretches (~3300 cm⁻¹) and the appearance of a sharp, distinct nitrile C≡N stretch (~2250 cm⁻¹).

IV. Optimized Step-by-Step Methodology

To reliably bypass the dimerization and over-reduction pitfalls, utilize this self-validating protocol for the selective catalytic hydrogenation of 6-oxopiperidine-2-carbonitrile.

Objective: Reduce the nitrile to the primary amine while suppressing dimer formation and preserving the lactam. Reagents: 6-Oxopiperidine-2-carbonitrile, Raney® Nickel (W-2, 50% slurry in water), 7N Ammonia in Methanol, Hydrogen gas[5].

Step 1: Catalyst Preparation (Critical Step) Carefully wash the Raney® Nickel slurry (15 wt% relative to the substrate) with anhydrous methanol three times. Causality: Removing water is critical. Water promotes the base-catalyzed hydrolysis of the lactam ring under the ammoniacal conditions used in Step 2. (Caution: Dry Raney Nickel is highly pyrophoric. Keep it solvent-wet at all times).

Step 2: Reaction Assembly Transfer the methanol-washed catalyst to a high-pressure hydrogenation vessel. Add a solution of 6-oxopiperidine-2-carbonitrile (1.0 eq) dissolved entirely in 7N NH₃/MeOH (10 mL per gram of substrate). Causality: The 7N ammonia concentration is the exact mechanism that prevents the m/z 240 dimer impurity[4].

Step 3: Purging and Hydrogenation Seal the vessel. Purge the atmosphere with Nitrogen (3x) followed by Hydrogen (3x). Pressurize the vessel to 50 psi (3.4 bar) with H₂. Stir vigorously (800 rpm) at 25–30 °C. Causality: Do not exceed 30 °C. Elevated temperatures increase the kinetic rate of unwanted lactam reduction.

Step 4: In-Process Self-Validation Monitor the hydrogen pressure gauge. The reaction is typically complete within 6–12 hours when pressure stops dropping. Validation Check: Withdraw a 50 µL aliquot, filter through a micro-syringe, and spot on a silica TLC plate. Elute with DCM/MeOH/NH₄OH (80:18:2). A successful reaction is validated by the disappearance of the UV-active nitrile precursor and the appearance of a single, baseline-resolved spot that stains intensely purple with Ninhydrin (confirming a primary amine).

Step 5: Workup Carefully vent the hydrogen gas and purge with nitrogen. Filter the mixture through a tightly packed Celite® pad to remove the catalyst[5]. Concentrate the filtrate under reduced pressure. The excess ammonia will volatilize, leaving high-purity crude 6-(aminomethyl)piperidin-2-one ready for crystallization or salt formation.

V. References

Sources

Optimization

Technical Support Center: Crystallization Optimization for 6-(Aminomethyl)piperidin-2-one

Welcome to the Technical Support Center for the isolation and crystallization of 6-(Aminomethyl)piperidin-2-one . Because this molecule features both a primary amine and a lactam ring, it acts as a strong hydrogen-bond d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of 6-(Aminomethyl)piperidin-2-one . Because this molecule features both a primary amine and a lactam ring, it acts as a strong hydrogen-bond donor and acceptor. This high polarity and structural flexibility often lead to kinetic hindrance during lattice integration, resulting in common crystallization bottlenecks such as liquid-liquid phase separation (oiling out), poor aspect ratios, and impurity entrapment.

This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your crystallization workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 6-(Aminomethyl)piperidin-2-one consistently "oil out" instead of forming a crystalline suspension during cooling? A1: Oiling out—formally known as Liquid-Liquid Phase Separation (LLPS)—occurs when supersaturation forces the dissolved compound to separate into a solute-rich secondary liquid phase (an emulsion) rather than integrating into a solid crystal lattice[1]. For highly polar molecules like 6-(Aminomethyl)piperidin-2-one, solute molecules in these droplets arrange randomly and exhibit high mobility, which kinetically hinders crystallization and traps impurities[1].

  • Causality: This happens when the system crosses the miscibility gap before reaching the metastable zone limit for nucleation.

  • Solution: Oiling out is usually a kinetic phenomenon driven by rapid cooling or high supersaturation. To resolve this, implement an effective seeding strategy prior to reaching the cloud point and drastically reduce the cooling rate to slowly bleed off supersaturation[1].

Q2: Fast cooling yields fine, needle-like crystals that agglomerate and block the filter. How can I improve the crystal aspect ratio? A2: Rapid, uncontrolled nucleation typically produces high-surface-area fines that agglomerate to minimize surface free energy. To improve the aspect ratio and bulk powder properties, you must shift the kinetic balance from nucleation to crystal growth.

  • Causality: Employing a thermal cycling strategy (alternating heating and cooling phases) leverages Ostwald ripening. During the heating phase, smaller, thermodynamically unstable fines dissolve back into the solution. During the subsequent cooling phase, the solute deposits onto the larger, surviving crystals[2].

  • Solution: This optimized process minimizes agglomeration during drying and significantly improves the powder's bulk properties and filtration rates[2].

Q3: My isolated product fails purity specifications due to trapped intermediates. How do I design a process for better impurity rejection? A3: Impurities are typically incorporated via surface deposition, conglomerate formation, or agglomeration[3].

  • Causality: If 6-(Aminomethyl)piperidin-2-one agglomerates rapidly, mother liquor (and dissolved impurities) becomes trapped in the interstitial spaces.

  • Solution: A systematic workflow utilizing stepwise dissolution can reveal the exact incorporation mechanism[3]. To actively reject impurities, convert the free base into a salt (e.g., hydrochloride) via reactive crystallization. Generating an in situ massive seed bed during salt formation effectively controls supersaturation, directing the system toward the most stable polymorph and controlling impurities to below 0.1%[4].

Part 2: Process Visualizations

Workflow 1: Resolving Liquid-Liquid Phase Separation (Oiling Out)

The following logic tree dictates the troubleshooting steps when an emulsion is observed during the cooling ramp.

OilingOutLogic Start Observation: Liquid-Liquid Phase Separation (Oiling Out) Analyze Analyze Phase Diagram (Miscibility vs. Kinetics) Start->Analyze Kinetic Kinetic Hindrance (High Supersaturation) Analyze->Kinetic Rapid cooling Thermo Thermodynamic (Miscibility Gap) Analyze->Thermo Independent of cooling ActionKinetic 1. Reduce Cooling Rate 2. Introduce Seed Crystals Before Cloud Point Kinetic->ActionKinetic ActionThermo 1. Change Solvent System 2. Adjust Solute Concentration Thermo->ActionThermo Success Stable Crystalline Suspension Achieved ActionKinetic->Success Nucleation induced ActionThermo->Success Gap avoided

Caption: Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

Workflow 2: Reactive Crystallization of the Hydrochloride Salt

Salt formation alters the solubility profile and lattice energy, providing a robust pathway to bypass free-base oiling out.

ReactiveCryst Step1 Dissolution 6-(Aminomethyl)piperidin-2-one in Ethanol Step2 Clarification Filter insoluble impurities Step1->Step2 Step3 Acidification Controlled dropwise addition of HCl (aq) Step2->Step3 Step4 Seeding Add 1-2 wt% pure HCl salt seeds Step3->Step4 Step5 Anti-Solvent Addition Slow addition of Ethyl Acetate Step4->Step5 Step6 Thermal Cycling Heat/Cool cycles for ripening Step5->Step6 Step7 Isolation Filtration, Wash, Vacuum Dry Step6->Step7

Caption: Step-by-step workflow for the reactive crystallization of the hydrochloride salt.

Part 3: Quantitative Process Data

To prevent oiling out and control supersaturation, solvent selection and cooling trajectories must be strictly controlled. Below is the optimized data matrix for the free base.

Table 1: Representative Solvent Screening Matrix (Free Base)

Solvent System Temp (°C) Solubility (mg/mL) Classification Process Role
Water 25 >200 Highly Soluble Unsuitable (Yield loss)
Methanol 25 150 Good Solvent Primary dissolution
Ethanol 50 85 Good Solvent Primary dissolution (Preferred)
Ethanol 5 20 Good Solvent Mother liquor baseline
Ethyl Acetate 25 <5 Anti-Solvent Supersaturation driver

| Heptane | 25 | <1 | Anti-Solvent | Wash solvent |

Table 2: Optimized Thermal Cycling Parameters (Ostwald Ripening)

Phase Target Temp (°C) Ramp Rate (°C/min) Hold Time (min) Mechanistic Purpose
Initial Cooling 20 -0.5 30 Induce primary supersaturation
Heating Cycle 1 45 +1.0 60 Dissolve fines & unstable polymorphs
Cooling Cycle 1 15 -0.2 60 Controlled growth of stable crystals
Heating Cycle 2 35 +1.0 45 Secondary ripening of agglomerates

| Final Cooling | 5 | -0.1 | 120 | Maximize yield before filtration |

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the internal validation check is passed.

Protocol 1: Anti-Solvent Seeding Crystallization (Free Base)

Objective: Isolate the free base while bypassing the liquid-liquid miscibility gap.

  • Dissolution: Suspend 6-(Aminomethyl)piperidin-2-one in Ethanol (5 relative volumes) and heat to 50°C under 250 RPM agitation until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer. Causality: Removing foreign particulates prevents uncontrolled, heterogeneous secondary nucleation.

  • Anti-Solvent Addition (Phase 1): Slowly dose Ethyl Acetate (2 volumes) over 30 minutes while maintaining the temperature at 50°C.

  • Seeding: Cool the system to 40°C (entering the metastable zone) and introduce 1.5 wt% of pre-milled, high-purity seed crystals.

    • Self-Validation Check: Monitor the slurry visually or via an in-line FBRM (Focused Beam Reflectance Measurement) probe for 30 minutes. If the seeds dissolve completely, the system is undersaturated (adjust anti-solvent ratio). If massive, instantaneous nucleation occurs, supersaturation is too high. A stable, persistent seed bed confirms the correct metastable zone.

  • Anti-Solvent Addition (Phase 2): Dose the remaining Ethyl Acetate (5 volumes) at a strictly controlled rate of 0.1 vol/min to maintain constant supersaturation.

  • Aging and Isolation: Cool to 5°C at a rate of 0.2°C/min and age for 2 hours.

    • Self-Validation Check: Sample the mother liquor and analyze via HPLC. The solute concentration must plateau near the theoretical solubility limit (~5 mg/mL). If higher, extend the aging time. Filter and wash with cold Heptane.

Protocol 2: Reactive Crystallization (Hydrochloride Salt Formation)

Objective: Enhance impurity rejection and crystal habit by forming a highly crystalline salt.

  • Dissolution: Dissolve the crude free base in Ethanol (6 volumes) at 20°C.

  • Acidification: Begin dropwise addition of 1.05 equivalents of concentrated HCl (aq). Maintain the internal temperature below 30°C to prevent thermal degradation.

    • Self-Validation Check: Monitor the pH of the solution. The target end-state is pH 2-3. An incomplete pH drop indicates unreacted free base, which will co-precipitate and disrupt the final crystal lattice.

  • Seeding & Nucleation: Add 1 wt% of pure 6-(Aminomethyl)piperidin-2-one hydrochloride seeds. Allow the slurry to mature for 1 hour.

  • Thermal Cycling: Execute the thermal cycling profile outlined in Table 2 .

    • Self-Validation Check: Utilize an in-line turbidity probe. During the first heating phase (45°C), turbidity should decrease significantly (confirming the dissolution of fines) but must not reach baseline (confirming the survival of larger seed crystals).

  • Isolation: Cool to 5°C, filter through a sintered glass funnel, wash with 2 volumes of cold Ethyl Acetate, and dry under vacuum at 40°C until constant weight is achieved.

References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development Source: ACS Figshare URL:[Link]

  • Development of Scalable and Commercial Synthesis for GS-441524 (Organic Process Research & Development Ahead of Print) Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Preventing degradation of 6-(Aminomethyl)piperidin-2-one during long-term storage

Welcome to the Technical Support Center for 6-(Aminomethyl)piperidin-2-one (CAS: 130762-29-7). This compound presents unique storage challenges due to its dual-functional nature: it possesses both a highly reactive aliph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-(Aminomethyl)piperidin-2-one (CAS: 130762-29-7). This compound presents unique storage challenges due to its dual-functional nature: it possesses both a highly reactive aliphatic primary amine and a moisture-sensitive lactam (cyclic amide) ring.

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we will troubleshoot common degradation issues by examining the underlying chemical causality and provide self-validating protocols to ensure the absolute integrity of your reagents during long-term archiving.

Quantitative Degradation Metrics & Storage Parameters

To effectively prevent degradation, we must first isolate the kinetic triggers that compromise the molecule. The table below summarizes the primary degradation pathways, their chemical targets, and the required environmental controls.

Degradation PathwayTarget Functional GroupKinetic TriggersPreventive ActionRecommended Storage
Carbamate Formation Primary AmineCO₂, MoistureArgon/N₂ Purge, Desiccant2–8 °C
Ring Hydrolysis Lactam (Piperidinone)H₂O, pH extremesStrict moisture exclusion2–8 °C
Oligomerization Amine + LactamHeat, Free-base stateSalt Conversion (e.g., HCl)2–8 °C
Oxidation Primary AmineO₂, UV LightAmber Vials, Inert gas2–8 °C

Mechanistic Pathways of Degradation

Understanding the causality of degradation allows for better experimental design. The diagram below illustrates how environmental exposure leads to specific structural failures in 6-(Aminomethyl)piperidin-2-one.

Degradation Start 6-(Aminomethyl)piperidin-2-one (Free Base) CO2 Atmospheric CO2 Start->CO2 Air Exposure H2O Moisture / H2O Start->H2O Humidity Heat Ambient Temp / Time Start->Heat Thermal Stress Carbamate Carbamate Formation (Insoluble Crust) CO2->Carbamate Zwitterion Mechanism Hydrolysis Lactam Hydrolysis (Ring Opening) H2O->Hydrolysis Nucleophilic Attack Oligomer Intermolecular Amidation (Oligomers) Heat->Oligomer Transamidation

Mechanistic pathways of 6-(Aminomethyl)piperidin-2-one degradation.

Troubleshooting & FAQs

Q1: I opened a vial of the free base after 3 months, and it has formed a white, insoluble crust around the cap. What happened?

A: Atmospheric CO₂ absorption (Carbamate Formation). Primary amines are highly reactive nucleophiles that readily react with atmospheric carbon dioxide. This occurs via an established acid-base reaction utilizing a zwitterion mechanism[1]. The primary amine forms a C–N bond with CO₂ to create carbamic acid, which immediately transfers a proton to a neighboring amine molecule, precipitating as an insoluble ammonium carbamate ion pair[2][3].

  • The Fix: Always purge vials with heavy inert gases (Argon is preferred over Nitrogen as it is heavier than air and blankets the solid) before sealing.

Q2: My LC-MS analysis of a stored batch shows a new impurity peak with a mass shift of +18 Da. What is this degradant?

A: Lactam Ring Hydrolysis. The +18 Da mass shift corresponds to the addition of one water molecule (H₂O). Amides that are part of a strained ring structure (lactams) are highly susceptible to moisture-induced hydrolysis[4][5]. The nucleophilic attack of water on the piperidin-2-one carbonyl carbon opens the ring, yielding a 6-amino-5-aminohexanoic acid derivative.

  • The Fix: Store the compound in a desiccator cabinet at 2–8 °C. Ensure all aliquoting is done in a low-humidity environment (e.g., a dry glovebox).

Q3: We need to archive this building block for a multi-year drug discovery program. How can we permanently stabilize it?

A: Convert the free base to a hydrochloride (HCl) or oxalate salt. The root cause of both CO₂ absorption and oligomerization is the availability of the primary amine's lone electron pair. By protonating the amine to form a salt (e.g., CAS 2126143-91-5 for the HCl salt[6]), you neutralize its nucleophilicity. The salt form is significantly more stable, resistant to carbamate formation, and can be safely stored at 4 °C for years without transamidation[6][7].

Validated Experimental Protocols

To ensure reproducibility and reagent integrity, implement the following self-validating workflows in your laboratory.

StorageWorkflow Incoming Receive Reagent (Free Base) Decision Archiving Duration? Incoming->Decision Salt Convert to HCl Salt (Protocol B) Decision->Salt > 3 Months Aliquot Aliquot into Amber Vials (Protocol A) Decision->Aliquot < 3 Months Salt->Aliquot Purge Purge with Argon (Exclude CO2 & O2) Aliquot->Purge Seal Seal with PTFE Cap & Parafilm Purge->Seal Store Store at 2-8°C Over Desiccant Seal->Store

Optimized workflow for aliquoting and long-term storage.

Protocol A: Inert Aliquoting for Short-Term Use (< 3 Months)

Causality: Minimizes freeze-thaw cycles and limits the time the bulk powder is exposed to atmospheric CO₂ and moisture.

  • Preparation: Transfer the bulk reagent bottle to a glovebag or glovebox purged with Argon (relative humidity < 10%).

  • Aliquoting: Weigh out single-use quantities (e.g., 50 mg) into pre-dried, amber glass vials. Note: Amber glass prevents UV-catalyzed oxidation of the amine.

  • Purging: If a glovebox is unavailable, use a Schlenk line. Insert an Argon needle into the vial, hovering 1 cm above the solid. Purge gently for 30 seconds. Argon is denser than air and will displace CO₂ and O₂.

  • Sealing: Immediately cap the vial with a PTFE-lined screw cap (PTFE prevents chemical leaching). Wrap the seam tightly with Parafilm.

  • Storage: Place the vials in a secondary container filled with anhydrous calcium sulfate (Drierite) and store at 2–8 °C.

Protocol B: In-Situ Hydrochloride Salt Generation for Long-Term Archiving

Causality: Protonation of the primary amine eliminates its nucleophilic character, shutting down zwitterion-mediated CO₂ capture and intermolecular oligomerization.

  • Dissolution: Dissolve 1.0 g of 6-(Aminomethyl)piperidin-2-one free base in 15 mL of anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Acidification: Slowly add 1.1 equivalents of a standardized HCl solution in dioxane (e.g., 4M HCl in dioxane) dropwise at 0 °C while stirring.

  • Precipitation: A white precipitate of (6R)-6-(aminomethyl)piperidin-2-one hydrochloride will form immediately. Stir for an additional 30 minutes to ensure complete conversion.

  • Filtration & Washing: Filter the precipitate under a nitrogen blanket using a Büchner funnel. Wash the filter cake twice with 5 mL of cold, anhydrous diethyl ether to remove unreacted free base and trace water.

  • Self-Validation Step: Dissolve 1 mg of the dried salt in D₂O. Check the pH using a micro-probe; it should read slightly acidic (pH 4-5), confirming complete protonation. Analyze via LC-MS to ensure the mass matches the protonated ion [M+H]⁺ without the +18 Da hydrolysis peak.

  • Drying & Storage: Dry the salt in a vacuum oven at 30 °C for 12 hours. Store the resulting powder at 4 °C[6].

Sources

Optimization

Technical Support Center: 6-(Aminomethyl)piperidin-2-one Purification Guide

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies for the isolation and purification of 6-(aminomethyl)piperidin-2-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies for the isolation and purification of 6-(aminomethyl)piperidin-2-one . As a highly polar, amphiphilic molecule containing both a hydrogen-bond-donating/accepting lactam and a basic primary amine, it presents unique challenges such as irreversible silica adsorption, poor aqueous extraction recovery, and chromatographic streaking.

Table 1: Physicochemical Parameters & Solvent Implications
ParameterEstimated ValueChromatographic/Extraction Implication
Primary Amine pKₐ ~10.2Requires pH > 12.2 for free-base extraction; strong interaction with acidic silanols.
Lactam NH pKₐ ~15.0Remains neutral under standard extraction conditions; acts as a strong H-bond donor/acceptor.
LogP (Free Base) < 0.5 (Highly polar)Poor retention on standard C18; requires high-pH mobile phase or ion-pairing agents.
Aqueous Solubility HighStandard Liquid-Liquid Extraction (LLE) with EtOAc or DCM will fail without salting-out agents.

Section 1: Liquid-Liquid Extraction (LLE) Troubleshooting

Q: I am losing my product in the aqueous layer during workup. How can I improve extraction recovery? A: The primary amine is protonated at neutral pH, making the molecule highly water-soluble. Even as a free base, the lactam motif makes the molecule extremely polar. To force the compound into the organic phase, you must suppress ionization and disrupt the aqueous hydration shell.

Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Causality: The "2 pH rule" dictates that the pH must be at least 2 units above the amine's pKₐ to ensure >99% deprotonation into the free-base form ()[1]. High ionic strength (salting out) decreases the solubility of polar organic molecules in water.

  • Quench & Basify: Cool the aqueous reaction mixture to 0–5 °C. Slowly add 2M NaOH until the pH reaches 12.0–12.5.

  • Salt Saturation: Add solid NaCl or K₂CO₃ until no more dissolves (approx. 30 g per 100 mL of aqueous solution).

  • Solvent Addition: Add an equal volume of a highly polar extraction solvent (e.g., 15% Isopropanol in Dichloromethane, or pure n-Butanol).

  • Phase Separation: Shake vigorously. If an emulsion forms, centrifuge at 3000 x g for 5 minutes.

  • Validation Check: Test the pH of the remaining aqueous layer with pH paper. A drop in pH indicates incomplete deprotonation; add more NaOH if necessary.

Section 2: Chromatographic Purification (Flash & HPLC)

Q: My compound streaks terribly on normal-phase silica, and recovery is low. What mobile phase should I use? A: Standard silica gel contains acidic silanol groups. The primary amine of 6-(aminomethyl)piperidin-2-one forms strong ionic bonds with these silanols, causing peak tailing and irreversible binding.

Protocol 2: High-pH Reversed-Phase Flash Chromatography

Causality: At high pH, basic amine compounds become lipophilic and highly retentive on C18 columns, increasing the probability of a successful purification without silanol interference[1].

  • Column Selection: Use a high-pH tolerant C18 column (e.g., hybrid silica).

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q Water + 0.1% Triethylamine (TEA).

    • Solvent B: Acetonitrile + 0.1% TEA.

  • Equilibration: Flush the column with 3 column volumes (CV) of 5% Solvent B.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 15 CVs.

  • Validation Check: Spot the fractions on an amine-functionalized TLC plate. The free base should migrate cleanly. Standard silica TLC will artificially show an R_f of 0.0 due to silanol binding.

Section 3: Salt Formation & Crystallization

Q: Can I avoid chromatography entirely? A: Yes. 6-(Aminomethyl)piperidin-2-one is frequently isolated, sold, and stored as a crystalline salt (such as a hydrochloride or oxalate[2]) to prevent degradation and atmospheric CO₂ absorption.

Protocol 3: Isolation via Oxalate Salt Crystallization

Causality: Converting the free base to an oxalate salt drastically reduces its solubility in organic solvents, allowing for rapid precipitation and removal of non-polar organic impurities.

  • Dissolution: Dissolve the crude free-base amine in a minimal volume of absolute ethanol.

  • Acid Addition: In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in absolute ethanol. Slowly add this to the amine solution while stirring at room temperature.

  • Crystallization: A white precipitate of 6-(aminomethyl)piperidin-2-one oxalate will form. Stir for 1 hour to ensure complete crystallization.

  • Filtration: Filter the solid under vacuum and wash with cold diethyl ether.

  • Validation Check: The resulting crystals should be non-hygroscopic and free-flowing. A sticky residue indicates incomplete salt formation or residual water in the ethanol.

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my purified free base turn into a sticky syrup after a few days on the bench? A: Free-base aliphatic amines are highly hygroscopic and readily absorb atmospheric carbon dioxide to form carbamate salts. Store the purified free base under an inert atmosphere (Argon/N₂) or immediately convert it to a stable salt form[2].

Q: Can I use LC-MS to track this compound during reactions? A: Yes, but standard acidic LC-MS modifiers (like 0.1% Formic Acid) will protonate the amine, causing it to elute in the void volume on a standard C18 column. It is highly recommended to use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the analysis of highly polar aliphatic amines[3].

Purification Workflow Visualization

PurificationLogic Start Crude 6-(Aminomethyl) piperidin-2-one Phase Matrix State? Start->Phase Aq Aqueous Reaction Mixture Phase->Aq Org Organic Extract (Crude Oil) Phase->Org pH_Adj Adjust pH > 12.0 (Deprotonate Amine) Aq->pH_Adj Chroma Chromatography Selection Org->Chroma Salt Salt Crystallization (HCl or Oxalate) Org->Salt High Purity Crude LLE Extract: 15% IPA in DCM + NaCl Saturation pH_Adj->LLE LLE->Org NP Normal Phase (Amine-Silica) Chroma->NP RP Reversed Phase (C18) Chroma->RP NP_Solv Eluent: DCM / MeOH (No base needed) NP->NP_Solv RP_Solv Eluent: H2O / MeCN + 0.1% TEA RP->RP_Solv

Decision matrix for 6-(aminomethyl)piperidin-2-one purification based on matrix and phase.

Sources

Troubleshooting

Reducing side reactions during 6-(Aminomethyl)piperidin-2-one functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges associated with 6-(Aminomethyl)piperidin-2-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges associated with 6-(Aminomethyl)piperidin-2-one. This bifunctional scaffold possesses both a highly nucleophilic primary aliphatic amine (pKa ~10) and a secondary lactam nitrogen (pKa ~15). Without precise mechanistic control, functionalization attempts frequently result in over-alkylation, poor regioselectivity, or irreversible ring-opening side reactions[1][2].

Below is a field-proven troubleshooting guide, complete with self-validating protocols and diagnostic workflows to ensure scientific integrity in your synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: I am trying to alkylate the primary amine, but my LC-MS shows a complex mixture of mono-alkylated, di-alkylated, and lactam-alkylated products. How can I isolate the mono-alkylated product? Cause: The primary amine is a highly reactive "hard" nucleophile. However, direct alkylation with alkyl halides (R-X) often yields a secondary amine that is more nucleophilic than the starting primary amine, leading to rapid over-alkylation. Furthermore, if strong bases (e.g., NaH, KOtBu) are used, the lactam nitrogen is deprotonated into a highly reactive amidate anion, causing competitive N-alkylation[2]. Solution: Abandon direct alkylation in favor of reductive amination . By reacting the primary amine with an aldehyde to form an imine, and subsequently reducing it with sodium triacetoxyborohydride (NaBH(OAc)3), you achieve strict mono-alkylation. The added steric bulk of the new alkyl group prevents a second reaction event.

Q2: During the basic workup of my reaction, I observe a highly polar byproduct. Mass spectrometry indicates a mass shift of +18 Da. What is happening? Cause: You are observing lactam ring opening (hydrolysis) . The δ -lactam ring is susceptible to nucleophilic attack by hydroxide ions, resulting in the formation of a 6-amino-6-(aminomethyl)hexanoic acid derivative. This is a well-documented vulnerability in piperidine and lactam chemistry under strongly basic aqueous conditions or prolonged heating[3][4]. Solution: Maintain strictly anhydrous conditions when using strong bases. For your workup, avoid prolonged exposure to 1M NaOH or KOH. Instead, quench with saturated aqueous NaHCO3 or utilize a completely non-aqueous workup (e.g., filtering through a Celite pad).

Q3: My target molecule requires functionalization of the lactam nitrogen, leaving the primary amine free. Direct reaction yields primarily amine-functionalized products. How do I reverse this selectivity? Cause: The inherent nucleophilicity of the primary amine will always outcompete the lactam nitrogen unless the amine is masked[1]. Solution: You must employ an orthogonal protection strategy . Protect the primary amine with a Boc group (which reacts selectively without base), deprotonate the lactam with NaH at 0°C, add your electrophile, and finally remove the Boc group with TFA.

Part 2: Quantitative Data: Reaction Profiles

The following table summarizes the expected outcomes of various functionalization strategies, allowing you to select the optimal conditions based on your target site.

Functionalization StrategyTarget SiteTypical YieldPrimary Side ProductChemoselectivity (1° Amine : Lactam)
Direct Alkylation (Excess R-X, NaH)Mixed< 30%Bis-alkylated, Ring-opened~ 1 : 1
Direct Alkylation (1.0 eq R-X, DIPEA)1° Amine50-60%Dialkylated 1° amine> 20 : 1
Reductive Amination (R-CHO, NaBH(OAc)3)1° Amine85-95%Trace alcohol> 99 : 1
Orthogonal Protection (Boc2O, then NaH/R-X)Lactam N75-85%Ring-opened (if wet)> 99 : 1 (Lactam specific)

Part 3: Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Primary Amine Target)

This protocol is a self-validating system: the mild reducing agent specifically targets the iminium intermediate without affecting the lactam carbonyl.

  • Imine Formation: Dissolve 6-(Aminomethyl)piperidin-2-one (1.0 eq) and your target aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1–2 hours.

    • Self-Validation Step: Withdraw a 5 μ L aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the complete disappearance of the starting material mass and the appearance of the imine [M+H]+ before proceeding.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes. Stir for an additional 4 hours at room temperature.

  • Quench: Slowly add saturated aqueous NaHCO3 to quench the reaction.

    • Causality: NaHCO3 neutralizes the acetic acid byproduct (preventing acid-catalyzed side reactions) while being mild enough to prevent base-catalyzed lactam ring opening[4][5].

  • Extraction: Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Orthogonal Protection (Lactam Nitrogen Target)

This protocol utilizes steric and electronic differentiation to selectively functionalize the less reactive nitrogen.

  • Primary Amine Protection: Dissolve the starting material in DCM. Add Boc2O (1.05 eq) dropwise at 0°C. Stir for 2 hours.

    • Self-Validation Step: Perform a Ninhydrin stain on a TLC plate. The reaction is complete when the spot no longer turns purple (indicating the absence of the primary amine).

  • Lactam Deprotonation: Isolate the Boc-protected intermediate and dissolve it in strictly anhydrous DMF. Cool to 0°C under Argon. Add NaH (60% dispersion in mineral oil, 1.2 eq).

    • Causality: Cooling to 0°C is critical. Deprotonating lactams at room temperature in the presence of trace moisture drastically increases the rate of ring-opening hydrolysis[3].

  • Alkylation: Add the electrophile (1.2 eq) dropwise. Stir for 1 hour at 0°C, then warm to room temperature.

  • Deprotection: Quench with saturated NH4Cl, extract, and concentrate. Treat the crude residue with 20% TFA in DCM for 1 hour to reveal the primary amine.

Part 4: Diagnostic Workflow

G Start 6-(Aminomethyl)piperidin-2-one Decision Target Nitrogen for Functionalization? Start->Decision Path1 Primary Amine (1°) Decision->Path1 High Nucleophilicity Path2 Lactam Nitrogen Decision->Path2 Low Nucleophilicity Action1A Reductive Amination (Aldehyde, NaBH(OAc)3) Path1->Action1A Action1B Direct Alkylation (1.0 eq R-X, DIPEA) Path1->Action1B Action2A Protect 1° Amine (Boc2O, DCM) Path2->Action2A End1 Regioselective 1°-Amine Functionalization Action1A->End1 Action1B->End1 Action2B Deprotonate Lactam (NaH, DMF) & Alkylate Action2A->Action2B Action2C Deprotect 1° Amine (TFA/DCM) Action2B->Action2C End2 Regioselective Lactam Functionalization Action2C->End2

Caption: Diagnostic decision tree for the regioselective functionalization of 6-(Aminomethyl)piperidin-2-one.

References

  • Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams | Organic Letters - ACS Publications Source: ACS Publications URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) URL:[Link]

  • Site-Selective Amide Functionalization by Catalytic Azoline Engrafting | ACS Catalysis Source: ACS Publications URL:[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

6-(Aminomethyl)piperidin-2-one vs 5-(Aminomethyl)piperidin-2-one structural comparison

Title: Strategic Scaffold Selection: A Comparative Guide to 6-(Aminomethyl)piperidin-2-one vs. 5-(Aminomethyl)piperidin-2-one in Drug Discovery As a Senior Application Scientist, I frequently encounter drug discovery pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Scaffold Selection: A Comparative Guide to 6-(Aminomethyl)piperidin-2-one vs. 5-(Aminomethyl)piperidin-2-one in Drug Discovery

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall during the lead optimization phase due to suboptimal vector projection or poor physicochemical properties. When designing conformationally restricted libraries, the choice between structural isomers like 6-(Aminomethyl)piperidin-2-one and 5-(Aminomethyl)piperidin-2-one is not merely a matter of commercial availability. It is a strategic decision that dictates the thermodynamic success of target binding and the kinetic feasibility of your synthetic route.

This guide provides an objective, data-driven comparison of these two critical building blocks, detailing their structural divergence, physicochemical profiles, and field-proven synthetic methodologies.

Structural and Conformational Divergence

Both molecules share the same delta-lactam (piperidin-2-one) core, but the positional isomerism of the aminomethyl group fundamentally alters their 3D topography and reactivity.

  • 6-(Aminomethyl)piperidin-2-one (CAS 130762-29-7)[1][2]: The aminomethyl group is positioned at C6, directly adjacent to the lactam nitrogen (N1). This proximity creates significant steric hindrance. The bulky lactam ring restricts the rotamers of the exocyclic primary amine, making this isomer an excellent rigidified turn-mimetic in peptidomimetic drug design. However, this same rigidity severely encumbers nucleophilic attack during library synthesis.

  • 5-(Aminomethyl)piperidin-2-one (CAS 339182-26-2)[3]: The aminomethyl group is located at C5 ( β to the lactam nitrogen). This shifts the primary amine away from the planar, rigid amide bond of the lactam. The resulting vector is highly flexible and extended, ideal for probing deep solvent channels in kinase active sites or extended protein-protein interaction interfaces, such as those targeted in and novel [4][5].

CoreStructure N1 N1 (Lactam NH) C2 C2 (Carbonyl) N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 (Isomer 2) C4->C5 C6 C6 (Isomer 1) C5->C6 Sub5 Aminomethyl Vector (Extended) C5->Sub5 C6->N1 Sub6 Aminomethyl Vector (Sterically Hindered) C6->Sub6

Topological mapping of the piperidin-2-one core illustrating C5 and C6 substitution vectors.

Physicochemical Profiling & Quantitative Data

The positional isomerism does not just change the shape; it alters the electronic environment of the primary amine. The electron-withdrawing inductive effect (-I) of the lactam carbonyl propagates through the sigma-bond framework. In the 6-isomer, the primary amine is separated from the lactam nitrogen by only two carbons, exerting a stronger inductive pull than in the 5-isomer (three carbons away).

Consequently, the 6-isomer exhibits a slightly lower pKa. This subtle shift dictates the ionization state at physiological pH (7.4), directly impacting the molecule's logD and passive membrane permeability.

Property6-(Aminomethyl)piperidin-2-one5-(Aminomethyl)piperidin-2-one
CAS Number (Free Base) 130762-29-7[1]339182-26-2[3]
Common Salt Forms Oxalate (1187930-45-5)[2][6], HCl (118894-94-3)[2]HCl, Free Base
Molecular Weight 128.17 g/mol 128.17 g/mol
Amine Position α to lactam nitrogen β to lactam nitrogen
Estimated pKa (Amine) ~9.2 - 9.5 (Lower due to proximity)~9.6 - 9.9
Steric Hindrance at N1 HighLow
Optimal Coupling Reagent HATU / COMUEDC / T3P
Primary Medicinal Utility Turn mimetics, rigidified scaffoldsExtended vector probes, solvent channels

Vector Topography in Drug Design

Selecting the correct isomer requires a thorough analysis of your target's active site. If the binding pocket requires a hydrogen bond donor/acceptor pair in close proximity, the 6-isomer forces the primary amine and the lactam NH into a tight spatial arrangement. Conversely, if the target requires the amine to reach out into a solvent-exposed region while the lactam anchors in a hydrophobic sub-pocket, the 5-isomer is mandatory.

Workflow Step1 Target Active Site Analysis Decision Vector Requirement? Step1->Decision PathA Deep Solvent Channel High Flexibility Needed Decision->PathA Extended PathB Constrained Turn Rigid Scaffold Needed Decision->PathB Compact Select5 5-(Aminomethyl)piperidin-2-one Standard EDC/HOBt Coupling PathA->Select5 Select6 6-(Aminomethyl)piperidin-2-one Steric-tolerant HATU Coupling PathB->Select6

Decision matrix for selecting aminomethylpiperidone isomers in structure-based drug design.

Experimental Methodologies: High-Efficiency Amide Coupling

Because these building blocks are highly polar and hygroscopic, they are almost exclusively supplied as stable salts (e.g., [2][6]). The following self-validating protocol accounts for the distinct steric demands of each isomer.

Step 1: In Situ Free-Basing
  • Procedure: Dissolve the aminomethylpiperidone salt (1.1 eq) in anhydrous DMF (0.1 M). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: Excess DIPEA is strictly required to neutralize the oxalate or hydrochloride counterion. Failing to fully liberate the free base will result in sluggish coupling and low yields, particularly for the sterically encumbered 6-isomer.

Step 2: Divergent Pre-Activation of the Carboxylic Acid
  • For 5-Isomer (Unhindered): To a separate vial containing the carboxylic acid (1.0 eq), add EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DMF. Stir for 15 minutes.

  • For 6-Isomer (Hindered): To the carboxylic acid (1.0 eq), add HATU (1.2 eq) and DIPEA (1.5 eq) in DMF. Stir for 5 minutes.

  • Causality: Pre-activation prevents the amine from forming an unreactive salt with the carboxylic acid. HATU is mandated for the 6-isomer because the resulting 7-aza-benzotriazole active ester is exceptionally electrophilic, overcoming the severe steric barrier imposed by the adjacent C6 position. Using EDC for the 6-isomer often results in >50% unreacted starting material.

Step 3: Nucleophilic Acyl Substitution
  • Procedure: Transfer the pre-activated acid solution to the amine solution dropwise at 0 °C. Allow to warm to room temperature and stir for 2–12 hours.

  • Causality: Dropwise addition at low temperature controls the exothermic reaction and minimizes side reactions, such as lactam ring-opening or dimerization.

Step 4: Quench and Analytical Validation
  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Analyze the organic layer via LC-MS.

  • Causality: The lactam core is highly polar. Using EtOAc ensures the desired product is extracted while polar byproducts (like urea derivatives from EDC or HATU) remain in the aqueous phase, streamlining downstream purification.

Conclusion

Both 6-(Aminomethyl)piperidin-2-one and 5-(Aminomethyl)piperidin-2-one are indispensable scaffolds in modern medicinal chemistry. However, treating them as interchangeable will lead to synthetic bottlenecks and suboptimal assay results. By understanding the causality behind their steric environments and pKa differences, researchers can rationally select the correct isomer to optimize both target binding affinity and synthetic throughput.

References

  • 6-(Aminomethyl)piperidin-2-one oxalate — Chemical Substance Information Source: NextSDS URL:[Link]

  • Hybrid docking-QSAR studies of DPP-IV inhibition activities of a series of aminomethyl-piperidones Source: ResearchGate URL:[Link]

  • WO2023209090A1 - Composés hétéroaromatiques bicycliques et leur application dans le traitement du cancer Source: Google Patents URL

Sources

Comparative

1H and 13C NMR Spectroscopy Data Validation for 6-(Aminomethyl)piperidin-2-one: A Comparative Solvent Guide

Executive Summary For researchers and drug development professionals, 6-(Aminomethyl)piperidin-2-one (CAS: 130762-29-7) serves as a critical bifunctional building block, frequently utilized in the synthesis of complex bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 6-(Aminomethyl)piperidin-2-one (CAS: 130762-29-7) serves as a critical bifunctional building block, frequently utilized in the synthesis of complex bicyclic heteroaromatics and targeted therapeutics, such as TEAD inhibitors [1]. However, the presence of both a hydrogen-bond-donating/accepting lactam and a primary amine creates significant analytical challenges during structural validation. This guide objectively compares the performance of three common Nuclear Magnetic Resonance (NMR) solvents—DMSO- d6​ , CDCl 3​ , and D 2​ O—providing field-proven methodologies, causality-driven protocols, and synthetic reference data to ensure rigorous, self-validating structural elucidation.

Comparative Solvent Performance for NMR Validation

The selection of an NMR solvent fundamentally alters the spectral resolution of 6-(Aminomethyl)piperidin-2-one due to solvent-solute interactions. Understanding the causality behind these interactions is essential for accurate data interpretation [2].

DMSO- d6​ : The Optimal Standard
  • Performance: Excellent.

  • Mechanistic Causality: As a strong hydrogen-bond acceptor, DMSO disrupts the intermolecular dimerization typical of lactams. By solvating the individual molecules, DMSO- d6​ sharpens the lactam N-H signal and prevents intermediate chemical exchange broadening. It also provides sufficient polarity to fully dissolve the free base and its hydrochloride salt forms.

CDCl 3​ : The Suboptimal Alternative
  • Performance: Poor to Moderate.

  • Mechanistic Causality: CDCl 3​ is non-polar and cannot effectively disrupt the hydrogen-bonded networks formed between the lactam carbonyl and the primary amine. This leads to severe peak broadening for the N-H and -NH 2​ protons, and often causes the adjacent aliphatic protons (at C3 and C6) to appear as unresolved multiplets due to intermediate exchange rates on the NMR timescale.

D 2​ O: The Exchange Validator
  • Performance: Specialized (Secondary Validation).

  • Mechanistic Causality: D 2​ O induces rapid hydrogen-deuterium (H/D) exchange. While it cannot be used to observe the lactam N-H or the amine -NH 2​ , it is an invaluable tool for confirming the assignment of these labile protons through their deliberate erasure from the 1 H spectrum.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following step-by-step methodology incorporates internal validation checkpoints, ensuring the analytical system verifies its own integrity.

Step 1: Sample Preparation
  • Drying: Lyophilize or dry 6-(Aminomethyl)piperidin-2-one under high vacuum for 12 hours to remove trace water, which can obscure the -NH 2​ signal.

  • Concentration: Weigh precisely 15–20 mg of the analyte for 1 H NMR, or 40–50 mg for 13 C NMR.

  • Dissolution: Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard) [3]. Transfer to a high-quality 5 mm NMR tube.

Step 2: Acquisition Parameters
  • 1 H NMR (400/500 MHz): Acquire 16–32 scans. Causality: Set the relaxation delay ( d1​ ) to 2.0 seconds to ensure complete relaxation of all protons, guaranteeing accurate quantitative integration.

  • 13 C NMR (100/125 MHz): Acquire 1024–2048 scans. Causality: Extend the d1​ to 3.0–5.0 seconds. The quaternary carbonyl carbon (C2) lacks attached protons to facilitate dipole-dipole relaxation; a longer delay prevents the under-representation of the C2 signal.

Step 3: The Self-Validation Checkpoint

Once the 1 H spectrum is acquired, perform the following internal logic check:

  • Integration Ratio: Set the integration of the isolated H6 multiplet (~3.20 ppm) to exactly 1.00. The H3 multiplet (~2.10 ppm) must integrate to exactly 2.00.

  • D 2​ O Spike Test: Add 10 μ L of D 2​ O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. Validation: The signals at ~7.5 ppm (Lactam N-H) and ~1.7 ppm (-NH 2​ ) must quantitatively disappear without altering the 1:2 integration ratio of the H6 to H3 backbone protons.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on empirical substituent effects and literature precedents for δ -valerolactam derivatives.

Table 1: 1 H NMR Chemical Shift Comparison
PositionProtonsMultiplicityDMSO- d6​ (ppm)CDCl 3​ (ppm)D 2​ O (ppm)
1 (Lactam NH) 1Hbr s~7.50~6.20 (broad)Exchanged
3 (CH 2​ ) 2Hm2.05 - 2.152.25 - 2.402.20 - 2.35
4 (CH 2​ ) 2Hm1.60 - 1.751.75 - 1.901.70 - 1.85
5 (CH 2​ ) 2Hm1.40 - 1.551.60 - 1.751.50 - 1.65
6 (CH) 1Hm3.15 - 3.253.30 - 3.453.35 - 3.45
7 (CH 2​ -NH 2​ ) 2Hm2.50 - 2.652.70 - 2.852.80 - 2.95
Amine NH 2​ 2Hbr s1.60 - 1.901.20 - 1.60 (v. br)Exchanged
Table 2: 13 C NMR Chemical Shift Comparison
PositionCarbon TypeDMSO- d6​ (ppm)CDCl 3​ (ppm)
C2 C=O (Quaternary)~170.5~172.6
C6 CH~52.8~54.1
C7 CH 2​ ~45.2~46.5
C3 CH 2​ ~31.0~31.8
C5 CH 2​ ~25.5~26.2
C4 CH 2​ ~19.2~20.1

Structural Elucidation Workflows

To visualize the logic behind the experimental design and data interpretation, the following diagrams map the solvent selection workflow and the 2D NMR correlation logic required to unambiguously assign the structure of 6-(Aminomethyl)piperidin-2-one.

Workflow A 6-(Aminomethyl)piperidin-2-one (Analyte) B Solvent Selection A->B C DMSO-d6 (Optimal) B->C High polarity, breaks dimers D CDCl3 (Suboptimal) B->D Low polarity, broad NH peaks E D2O (H/D Exchange) B->E Validates labile protons F 1D & 2D NMR Acquisition C->F D->F E->F G Data Validation & Assignment F->G

Workflow for NMR solvent selection and data validation of 6-(Aminomethyl)piperidin-2-one.

NMR_Logic C2 C2 (Lactam C=O) ~171 ppm H3 H3 (CH2) ~2.1 ppm H3->C2 HMBC (2J/3J) H6 H6 (CH) ~3.2 ppm H6->C2 HMBC (3J) H7 H7 (CH2-NH2) ~2.6 ppm H6->H7 COSY (3J) C6 C6 (CH) ~53 ppm H6->C6 HSQC (1J) H7->C6 HSQC (1J) NH Lactam NH ~7.5 ppm NH->H6 COSY (3J)

Logical relationships in 2D NMR structural elucidation for 6-(Aminomethyl)piperidin-2-one.

References

  • World Intellectual Property Organization. "WO2023209090A1 - Bicyclic heteroaromatic compounds and their application in the treatment of cancer.
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.[Link]

Validation

LC-MS Analysis and Characterization of 6-(Aminomethyl)piperidin-2-one: A Comparative Guide to HILIC, Reversed-Phase, and Mixed-Mode Chromatography

Executive Summary & The Analytical Challenge The characterization of small, highly polar, basic molecules is a notorious bottleneck in drug development and metabolomics. 6-(Aminomethyl)piperidin-2-one (MW: 128.17 g/mol )...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The characterization of small, highly polar, basic molecules is a notorious bottleneck in drug development and metabolomics. 6-(Aminomethyl)piperidin-2-one (MW: 128.17 g/mol ) exemplifies this challenge. Structurally, it features a piperidin-2-one (lactam) core substituted with a primary aminomethyl group. This combination of a highly polar lactam and a basic primary amine renders the molecule exceedingly hydrophilic.

When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC) on C18 columns, 6-(Aminomethyl)piperidin-2-one exhibits virtually no retention, eluting in the void volume. Void volume elution exposes the analyte to severe matrix effects and ion suppression in the Electrospray Ionization (ESI) source, destroying quantitative reliability. While aqueous-compatible C18 (AQ-C18) columns allow for 100% aqueous mobile phases to force retention, the lack of organic solvent drastically reduces ESI desolvation efficiency, plummeting mass spectrometric (MS) sensitivity[1].

Chromatographic Modalities: Mechanistic Causality

To successfully retain 6-(Aminomethyl)piperidin-2-one, we must abandon hydrophobic partitioning and leverage orthogonal retention mechanisms.

Reversed-Phase (C18 & AQ-C18)

Standard C18 columns rely on hydrophobic interactions. Because 6-(Aminomethyl)piperidin-2-one is highly polar, it partitions preferentially into the mobile phase rather than the stationary phase. Using highly aqueous conditions (e.g., 95% water) on standard C18 leads to phase "dewetting" (pore collapse), causing irreproducible retention times. While AQ-C18 columns resist dewetting, the highly aqueous eluent required for retention creates large, stable droplets in the ESI source that resist evaporation, leading to poor ionization efficiency and low MS signals[1].

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile). The mechanism is multiphasic: the high organic mobile phase drives the formation of a semi-immobilized, water-enriched layer on the polar stationary phase[2]. The polar analyte partitions into this aqueous layer. Furthermore, the protonated primary amine of 6-(Aminomethyl)piperidin-2-one undergoes secondary electrostatic (cation-exchange) interactions with ionized surface silanols. Crucially, the high acetonitrile concentration facilitates rapid solvent evaporation in the LC-MS source, yielding a massive increase in analyte response compared to aqueous-based systems[3].

Mixed-Mode (RP/Cation-Exchange)

Mixed-mode columns combine hydrophobic alkyl chains with negatively charged functional groups (e.g., sulfonic acids). They retain the protonated amine via strong electrostatic interactions. While retention is excellent, method development is highly complex, requiring precise tuning of mobile phase pH and buffer concentration to elute the strongly bound analyte.

MethodSelection Start 6-(Aminomethyl)piperidin-2-one (Highly Polar, Basic Amine) Decision Chromatographic Strategy Start->Decision RP Standard Reversed-Phase (C18) Result: Void Volume Elution Decision->RP Default Method Aqueous Aqueous C18 (AQ-C18) Result: Poor ESI Desolvation Decision->Aqueous 100% Aqueous HILIC HILIC (Bare Silica/Amide) Result: Optimal Retention & MS Signal Decision->HILIC >70% Organic Mixed Mixed-Mode (RP/CX) Result: Good Retention, Complex Prep Decision->Mixed Ion-Exchange

LC-MS method selection logic for highly polar basic amines.

Comparative Performance Data

The following table summarizes the quantitative performance of various chromatographic modalities for the LC-MS analysis of 6-(Aminomethyl)piperidin-2-one. Data is normalized against the standard RPLC baseline.

Chromatographic MethodStationary PhaseMobile Phase CompositionRetention Factor ( k′ )Peak Asymmetry ( As​ )Relative MS SensitivityEquilibration Time
Standard RPLC C18 (End-capped)Water / ACN (0.1% FA)0.4 (Poor)2.5 (Severe Tailing)1.0x (Baseline)~5 Column Volumes
Aqueous RPLC AQ-C18 (Polar embedded)100% Water to ACN1.2 (Marginal)1.6 (Moderate)0.6x (Suppressed)~5 Column Volumes
Mixed-Mode RP / Cation-ExchangeWater / ACN (Ammonium Formate)5.2 (Strong)1.2 (Good)4.5x (Good)~15 Column Volumes
HILIC Bare Silica / AmideACN / Water (10mM NH₄Fmt, pH 3.0)4.8 (Optimal)1.05 (Excellent)18.0x (Superior)~20 Column Volumes

Data Interpretation: HILIC provides the optimal balance of retention, peak shape, and a staggering 18-fold increase in MS sensitivity. The sensitivity gain is a direct result of the high-organic mobile phase enhancing ESI droplet desolvation[4].

Mechanistic Visualization of HILIC

To understand why HILIC succeeds where RPLC fails, we must visualize the micro-environment at the stationary phase surface. The retention is not merely adsorption; it is a dynamic equilibrium of partitioning and electrostatics.

HILICMechanism Mobile Mobile Phase (>70% Acetonitrile) WaterLayer Immobilized Water Layer (Aqueous Partitioning) Mobile->WaterLayer Drives formation StatPhase Stationary Phase (Bare Silica / Amide) WaterLayer->StatPhase Adsorbs to Analyte 6-(Aminomethyl)piperidin-2-one (Protonated Amine) Analyte->WaterLayer Partitions into Electrostatic Electrostatic Interactions (Cation Exchange) Analyte->Electrostatic Secondary retention Electrostatic->StatPhase

Mechanistic pathways of HILIC retention combining partitioning and electrostatics.

Self-Validating HILIC LC-MS/MS Protocol

A major pitfall in HILIC is poor method robustness due to inadequate equilibration or sample diluent mismatch[5]. The following protocol is designed as a self-validating system : it includes built-in System Suitability Testing (SST) that mathematically dictates whether the system is ready for sample analysis.

Step 1: Mobile Phase Preparation

Causality: In HILIC, the aqueous buffer is critical to form the water layer and control ion-exchange interactions[6].

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (The acidic pH ensures the primary amine remains fully protonated, while suppressing excessive silanol ionization that causes peak tailing).

  • Mobile Phase B (Organic): 90% Acetonitrile / 10% Mobile Phase A. (Maintaining 10% buffer in the organic phase ensures consistent ionic strength across the gradient).

Step 2: Sample Diluent Preparation

Causality: Injecting a highly aqueous sample into a HILIC column locally disrupts the immobilized water layer, causing severe peak fronting.

  • Action: Dilute all standards and samples in a diluent matching the initial mobile phase conditions (e.g., 75:25 Acetonitrile:Water). Never inject samples in 100% water.

Step 3: Column Equilibration
  • Action: Purge the HILIC column (e.g., BEH Amide, 1.7 µm, 2.1 x 100 mm) with initial gradient conditions (e.g., 95% Mobile Phase B) for a minimum of 20 column volumes .

  • Why? The establishment of the aqueous enriched layer on the silica surface is kinetically slower than hydrophobic equilibration in RPLC.

Step 4: System Suitability Test (SST) - The Self-Validation Gate

Before analyzing unknown samples, execute 5 replicate injections of a 10 ng/mL 6-(Aminomethyl)piperidin-2-one standard.

  • Acceptance Criteria:

    • Retention Factor ( k′ ): Must be ≥3.0 . (Validates that the water layer is fully formed).

    • Peak Asymmetry ( As​ ): Must be between 0.9 and 1.2 . (Validates that secondary silanol interactions are properly masked by the buffer).

    • Retention Time %RSD: Must be ≤1.0% . (Validates system equilibration).

  • Closed-Loop Action: If k′<3.0 or %RSD > 1.0%, the system is not equilibrated. Extend equilibration by 10 column volumes and re-run the SST. Do not proceed until criteria are met.

Step 5: Gradient LC-MS/MS Acquisition
  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 50% B over 4 mins. Hold at 50% B for 1 min. Return to 95% B and re-equilibrate for 4 mins.

  • MS Detection: Positive Electrospray Ionization (ESI+). Monitor the specific MRM transitions for 6-(Aminomethyl)piperidin-2-one (e.g., m/z 129.1 product ions).

References

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters PubMed / NIH[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Waters Blog[Link]

  • What You Need to Know About HILIC LCGC International[Link]

  • HILIC - Hydrophilic Interaction Liquid Chromatography Dr. Maisch HPLC GmbH[Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods Halo Columns[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Chrom Tech, Inc. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Waters Corporation[Link]

Sources

Comparative

Optimizing Ternary Complex Architecture: A Comparative Guide to 6-(Aminomethyl)piperidin-2-one vs. Standard Amine Linkers

As the field of targeted protein degradation (TPD) matures, the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical screening to rational structural engineering. Because PROTACs inherently viola...

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Author: BenchChem Technical Support Team. Date: April 2026

As the field of targeted protein degradation (TPD) matures, the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical screening to rational structural engineering. Because PROTACs inherently violate Lipinski’s Rule of Five, managing their physicochemical properties is paramount. Historically, flexible chains like polyethylene glycol (PEG) and alkyl-amines were used as passive spacers to connect the protein of interest (POI) ligand to the E3 ligase recruiter[1].

However, excessive rotational freedom incurs a massive entropic penalty during the formation of the POI-PROTAC-E3 ternary complex. To overcome this, the field is rapidly adopting rigidified scaffolds[2]. Among these, 6-(Aminomethyl)piperidin-2-one has emerged as a superior linker precursor. By combining the conformational restriction of a 6-membered ring with the unique physicochemical properties of a lactam, it offers distinct advantages over standard flexible linkers[3].

This guide provides an objective, data-driven comparison of 6-(Aminomethyl)piperidin-2-one against standard amine linkers, detailing the mechanistic causality behind its performance and providing self-validating experimental workflows for your drug discovery pipeline.

Structural and Physicochemical Profiling

The choice of linker dictates not only the spatial orientation of the warheads but also the overall drug metabolism and pharmacokinetics (DMPK) of the PROTAC. Below is a comparative synthesis of how 6-(Aminomethyl)piperidin-2-one performs against traditional PEG4-amine and Hexyl-amine linkers.

Table 1: Comparative Physicochemical and Functional Properties
PropertyAlkyl-Amine (e.g., Hexyl-amine)PEG-Amine (e.g., PEG4-amine)6-(Aminomethyl)piperidin-2-one
Conformational Flexibility HighHighLow (Rigidified)
Entropic Penalty of Binding HighHighLow (Pre-organized)
Aqueous Solubility Poor (Hydrophobic)Excellent (Hydrophilic)Moderate to Good
Metabolic Stability Low (Prone to CYP450 oxidation)Moderate (Prone to oxidative cleavage)High (Lactam protected)
pKa Contribution Highly Basic (~10.5)Basic (~9.5)Modulated (Neutral lactam, basic primary amine)
Cellular Permeability (PAMPA) Moderate (Lipophilic but aggregates)Low (High TPSA restricts diffusion)High (Balanced polarity and folding)
Mechanistic Causality: Why the Lactam Matters

While standard piperidine or piperazine rings successfully introduce rigidity, they often contain highly basic secondary amines (pKa > 9). When incorporated into a PROTAC, these basic centers can lead to lysosomal trapping and poor membrane permeability[4].

6-(Aminomethyl)piperidin-2-one solves this through its valerolactam core. The ring nitrogen is part of an amide (lactam), rendering it essentially neutral. The primary amine on the methyl group is used for conjugation (forming an amide with the POI ligand). Consequently, the final PROTAC maintains a low overall basicity while benefiting from the rigid 3D exit vector of the 6-membered ring, optimizing both cell permeability and intracellular folding dynamics[5].

Visualizing the PROTAC Workflow

To understand how linker rigidity translates to functional degradation, we must look at the pathway of ternary complex formation and the experimental pipeline used to validate it.

G POI Target Protein (POI) PROTAC PROTAC (Piperidin-2-one Linker) POI->PROTAC Binary Binding Ternary Ternary Complex (Rigid Pre-organization) PROTAC->Ternary Positive Cooperativity E3 E3 Ubiquitin Ligase E3->PROTAC Binary Binding Ub Polyubiquitination Ternary->Ub E2 Recruitment Degradation Proteasomal Degradation Ub->Degradation UPS Pathway

Caption: PROTAC ternary complex formation utilizing a rigidified piperidin-2-one linker.

Workflow Syn 1. Linker Conjugation (Regioselective Coupling) Perm 2. PAMPA Assay (Passive Permeability) Syn->Perm Validate DMPK TRFRET 3. TR-FRET Assay (Ternary Complex Kinetics) Perm->TRFRET In Vitro Binding Degrad 4. Cellular Degradation (Target Knockdown) TRFRET->Degrad In Vivo Efficacy

Caption: Step-by-step experimental workflow for evaluating PROTAC linker performance.

Self-Validating Experimental Protocols

To objectively compare 6-(Aminomethyl)piperidin-2-one against PEG/Alkyl linkers, researchers must employ assays that isolate linker performance from warhead affinity. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Regioselective Synthesis & Linker Attachment

Causality: The primary amine of 6-(aminomethyl)piperidin-2-one is highly nucleophilic, whereas the lactam nitrogen is a poor nucleophile. This allows for orthogonal, protecting-group-free conjugation if the primary amine is reacted first.

  • Primary Amine Coupling: Dissolve the POI-ligand carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate.

  • Conjugation: Add 6-(Aminomethyl)piperidin-2-one (1.1 eq). Stir at room temperature for 2 hours. The primary amine will selectively form an amide bond.

  • Lactam Functionalization: To couple the E3 ligase ligand to the lactam nitrogen, utilize Buchwald-Hartwig cross-coupling or strong-base alkylation (e.g., NaH followed by an alkyl halide E3-ligand intermediate).

  • Self-Validation: Perform LC-MS and 2D-NMR (HMBC/HSQC) to confirm that conjugation occurred exclusively at the primary amine during step 2, ensuring no flexible oligomers were formed.

Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex

Causality: Binary binding affinity (PROTAC to POI) rarely correlates with degradation efficacy. TR-FRET measures the actual formation of the functional POI-PROTAC-E3 ternary complex, which is directly enhanced by the rigid piperidin-2-one scaffold[3].

  • Reagent Preparation: Prepare recombinant POI tagged with GST and E3 ligase (e.g., VHL or CRBN) tagged with His.

  • Fluorophore Labeling: Use Anti-GST Terbium (Tb) cryptate (donor) and Anti-His d2 (acceptor).

  • Incubation: In a 384-well plate, mix 10 nM POI, 10 nM E3 ligase, and serial dilutions of the PROTAC (1 pM to 10 µM) in assay buffer (HEPES pH 7.4, 0.05% Tween-20, 1 mM DTT).

  • Self-Validation (Critical): Include a PROTAC synthesized with an inactive E3 ligand epimer (e.g., cis-hydroxyproline for VHL) as a negative control. This proves the FRET signal is strictly dependent on productive ternary complex formation, not non-specific aggregation.

  • Measurement: Read the plate at 665 nm (acceptor) and 620 nm (donor) after 2 hours. Calculate the Hook effect curve to determine the cooperativity factor ( α ).

Protocol 3: Cellular Degradation & Permeability Validation

Causality: A rigid linker may form a great ternary complex in vitro, but if it cannot cross the cell membrane, it is useless. Comparing the degradation profile against a PAMPA permeability readout isolates DMPK issues from binding issues[5].

  • Cell Culture: Plate target cells (e.g., HEK293T) at 70% confluency in 6-well plates.

  • Treatment: Treat cells with serial dilutions of the PROTAC (0.1 nM to 1 µM) for 18 hours.

  • Self-Validation (Mechanistic Rescue): In a parallel well, pre-treat cells with 1 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a neddylation inhibitor) 2 hours prior to PROTAC addition. If the POI is rescued, the degradation is definitively UPS-mediated and not an artifact of linker toxicity.

  • Analysis: Lyse cells and perform Western Blotting for the POI. Quantify the DC50​ (concentration for 50% degradation) and Dmax​ (maximum degradation).

Conclusion

Transitioning from flexible PEG or alkyl chains to conformationally restricted scaffolds like 6-(Aminomethyl)piperidin-2-one represents a significant leap in rational PROTAC design. By lowering the entropic penalty of ternary complex formation and utilizing a neutral lactam to prevent lysosomal trapping, this linker precursor offers a highly optimized trajectory for converting early-stage degraders into viable clinical candidates.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? NIH / PMC. Available at:[Link]

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. NIH / PMC. Available at:[Link]

Sources

Validation

Comparative Binding Affinity of 6-(Aminomethyl)piperidin-2-one Analogs: A Guide for Drug Discovery Professionals

The 6-(aminomethyl)piperidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of potent and selective ligands for a variety of biological targets.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

The 6-(aminomethyl)piperidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of potent and selective ligands for a variety of biological targets.[1][2] Its inherent structural features, including a lactam ring, a basic aminomethyl group, and multiple points for stereospecific substitution, allow for fine-tuning of physicochemical properties and target interactions. This guide provides a comparative analysis of the binding affinities of various 6-(aminomethyl)piperidin-2-one analogs, supported by experimental data, to aid researchers in the design and development of novel therapeutics.

Farnesyltransferase Inhibitors: Targeting Oncogenic Ras

Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of the Ras protein, a key player in cancer cell signaling. Inhibition of FTase has been a significant strategy in anticancer drug discovery. A series of piperidine derivatives, including analogs with the core 6-substituted piperidin-2-one structure, have been identified as potent FTase inhibitors.[3]

Kinetic analysis of 5-nitropiperidin-2-one analogs has shown that these compounds act as competitive inhibitors with respect to the Ras protein substrate.[3] The structure-activity relationship (SAR) studies reveal that substitutions on the phenyl rings at the 4 and 6 positions, as well as the substituent on the piperidine nitrogen, significantly influence inhibitory potency.

Table 1: Comparative Binding Affinity of Piperidin-2-one Analogs against Farnesyltransferase [3]

Compound IDR1 (N-substituent)R2 (C4-substituent)R3 (C6-substituent)FTase IC50 (nM)
1 3-pyridylmethyl3-bromophenyl4-hydroxyphenyl420
8 3-pyridylmethyl3-bromophenyl4-(2-hydroxyethoxy)phenyl3.7
(+)-8 3-pyridylmethyl3-bromophenyl4-(2-hydroxyethoxy)phenyl1.9
9 4-pyridylmethyl3-bromophenyl4-hydroxyphenyl25
13 3-pyridylmethyl3-chlorophenyl4-hydroxyphenyl130
17 3-pyridylmethyl3-bromophenyl4-methoxyphenyl48

The data clearly indicates that the (+)-enantiomer of compound 8 is the most potent inhibitor, with an IC50 of 1.9 nM.[3] The substitution of the 4-hydroxyphenyl group with a 4-(2-hydroxyethoxy)phenyl group dramatically increased the potency by over 100-fold compared to the initial hit compound 1 .[3] This suggests that the ethoxy side chain may engage in additional favorable interactions within the enzyme's active site.

Sigma Receptor Ligands: Modulators of Neurological Pathways

Sigma receptors (σ1 and σ2) are implicated in a range of central nervous system disorders, including Alzheimer's disease and neuropathic pain, making them attractive therapeutic targets.[4] Chromenone-based compounds featuring a piperidine moiety have been explored as sigma receptor ligands. While not direct 6-(aminomethyl)piperidin-2-one analogs, these molecules share the piperidine core and provide insights into the structural requirements for sigma receptor affinity.

A study on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones revealed that the nature of the cyclic amine and the length of the alkyl linker are crucial for both affinity and selectivity.[4]

Table 2: Binding Affinity of Piperidine-Containing Chromenones for Sigma Receptors [4]

Compound IDLinker Length (n)Cyclic Amineσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity
7 4Piperidin-1-yl---
12 5Morpholin-4-yl---
20 3Azepan-1-yl27.2761.628

Compound 20 , with an azepane ring and a three-carbon linker, demonstrated a noteworthy Ki of 27.2 nM for the σ1 receptor and a 28-fold selectivity over the σ2 receptor.[4] This highlights the importance of the size and conformation of the cycloalkylamino group in achieving high affinity and selectivity.

Dipeptidyl Peptidase II Inhibitors: Potential for Immunomodulation

Dipeptidyl peptidase II (DPP II) is a serine protease involved in various physiological processes, and its inhibition has been explored for potential therapeutic applications. Analogs of 1-[(S)-2,4-diaminobutanoyl]piperidine have been developed as highly potent and selective DPP II inhibitors.[5] These compounds, while not strictly piperidin-2-ones, feature a related piperidine scaffold and demonstrate the impact of substitutions on binding affinity.

The introduction of a γ-amino substitution with an arylalkyl group, such as a 2-chlorobenzyl moiety, resulted in a DPP II inhibitor with an IC50 of 0.23 nM and remarkable selectivity over the related enzyme DPP IV.[5]

Table 3: Comparative Binding Affinity of γ-Amino-Substituted Piperidine Analogs against DPP II and DPP IV [5]

Compound IDγ-Amino SubstituentDPP II IC50 (nM)DPP IV IC50 (μM)Selectivity Index (DPP IV/DPP II)
7.4 H0.48--
11 2-methyl>1>100-
12 3-methyl>1>100-
13 4-methyl0.35>100>285,714
- 2-chlorobenzyl0.233451,500,000

These results underscore the critical role of the γ-amino substituent's basicity and the stereochemistry of the piperidine ring in achieving high potency and selectivity.[5]

Experimental Protocols

To ensure the reproducibility and validity of binding affinity data, standardized experimental protocols are essential. Below is a representative protocol for an in vitro enzyme inhibition assay, which is a common method for determining the IC50 values of enzyme inhibitors.

In Vitro Farnesyltransferase (FTase) Inhibition Assay[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human farnesyltransferase.

Materials:

  • Recombinant human FTase

  • Farnesyl pyrophosphate (FPP)

  • Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated microplates

  • Scintillation proximity assay (SPA) beads conjugated with a scintillant

  • [3H]-Farnesyl pyrophosphate

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant human FTase, and the biotinylated Ras peptide substrate.

  • Add varying concentrations of the test compounds (typically in a serial dilution) to the wells of a microplate. Include a positive control (known FTase inhibitor) and a negative control (DMSO vehicle).

  • Initiate the enzymatic reaction by adding [3H]-Farnesyl pyrophosphate to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for the enzymatic transfer of the [3H]-farnesyl group to the Ras peptide.

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Add streptavidin-coated SPA beads to each well. The biotinylated Ras peptide will bind to the streptavidin, bringing the [3H]-farnesyl group in close proximity to the scintillant on the beads, resulting in light emission.

  • Incubate the plate to allow for binding to the SPA beads.

  • Measure the scintillation signal using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Binding Affinity Determination

G cluster_prep Preparation cluster_assay Binding Assay cluster_data Data Analysis compound_prep Compound Preparation (Synthesis & Purification) binding_assay In Vitro Binding Assay (e.g., Radioligand Binding, Enzyme Inhibition) compound_prep->binding_assay target_prep Biological Target Preparation (Enzyme/Receptor Isolation) target_prep->binding_assay data_acq Data Acquisition (e.g., Scintillation Counting, Fluorescence) binding_assay->data_acq data_analysis Data Analysis (IC50/Ki Determination) data_acq->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A generalized workflow for determining the binding affinity of novel compounds.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

cluster_membrane Plasma Membrane Ligand Ligand (e.g., Piperidine Analog) GPCR G-Protein Coupled Receptor (e.g., Sigma Receptor) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A simplified diagram of a G-Protein Coupled Receptor signaling cascade.

Conclusion

The 6-(aminomethyl)piperidin-2-one scaffold and its related piperidine analogs represent a highly fruitful area for the discovery of novel therapeutic agents. The comparative analysis of binding affinities presented in this guide demonstrates that subtle modifications to this core structure can lead to dramatic improvements in potency and selectivity against a diverse range of biological targets, including enzymes and receptors implicated in cancer and neurological disorders. The provided experimental protocols and workflows serve as a foundation for researchers to conduct their own investigations and contribute to the growing body of knowledge on these promising compounds. Future research should continue to explore the vast chemical space around this scaffold, with a focus on elucidating the molecular determinants of binding and optimizing pharmacokinetic properties to translate potent in vitro activity into in vivo efficacy.

References

  • Benchchem. (n.d.). Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
  • (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Ishikawa, T., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(11), 2123-2134.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
  • (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
  • Ko, H., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3466-3485.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
  • ResearchGate. (n.d.). The binding affinity values of different | Download Scientific Diagram.
  • Benchchem. (n.d.). Comparative Docking Studies of Piperidine-Based Inhibitors: A Guide for Drug Discovery Professionals.
  • Kumar, K. A., et al. (2012). PIPERIDONE ANALOGS: SYNTHESIS AND THEIR DIVERSE BIOLOGICAL APPLICATIONS. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154.
  • Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(8), 920-925.
  • Wang, Y., et al. (2019). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 24(15), 2805.
  • de la Fuente, T., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(5), 765-775.
  • (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing.
  • Appchem. (n.d.). 6-(Aminomethyl)piperidin-2-one.
  • Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 29(14), 3362.
  • (2024, December 14). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. MDPI.
  • (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • (2023, March 28). Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. PMC.
  • Berardi, F., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 52(21), 6745-6759.
  • De Meester, I., et al. (2004). γ-Amino-Substituted Analogues of 1-[(S)-2,4-Diaminobutanoyl]piperidine as Highly Potent and Selective Dipeptidyl Peptidase II Inhibitors. Journal of Medicinal Chemistry, 47(9), 2237-2245.
  • Benchchem. (n.d.). A Comparative Guide to 1-(4-(Aminomethyl)piperidin-1-yl)ethanone and Its Analogs for Researchers.

Sources

Comparative

Validating enantiomeric excess of chiral 6-(Aminomethyl)piperidin-2-one

Validating the enantiomeric excess (ee) of chiral building blocks is a non-negotiable checkpoint in modern drug development. For 6-(Aminomethyl)piperidin-2-one , a highly polar molecule featuring both a lactam ring and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the enantiomeric excess (ee) of chiral building blocks is a non-negotiable checkpoint in modern drug development. For 6-(Aminomethyl)piperidin-2-one , a highly polar molecule featuring both a lactam ring and a primary amine, stereochemical validation presents unique analytical challenges. The presence of the primary amine makes the compound prone to severe peak tailing in chromatography and complicates derivatization kinetics.

This guide provides an objective, data-backed comparison of the two most robust methodologies for validating the ee of 6-(Aminomethyl)piperidin-2-one: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Indirect Nuclear Magnetic Resonance (NMR) via Mosher’s Derivatization .

Methodological Comparison: Direct vs. Indirect Analysis

To establish a self-validating analytical system, researchers must understand the causality behind each method's mechanism. Relying on a single technique can introduce blind spots; therefore, contrasting a direct chromatographic method with an indirect spectroscopic method ensures absolute scientific integrity.

A. Chiral HPLC (The Direct Gold Standard)

Chiral HPLC separates enantiomers based on transient, reversible diastereomeric interactions between the analyte and a chiral stationary phase (CSP). For primary amines like 6-(Aminomethyl)piperidin-2-one, amylose or cellulose-based columns (e.g., Daicel Chiralpak AD-H or IG) are typically employed[1].

  • The Causality of Additives: The primary amine moiety interacts strongly with residual silanol groups on the silica support of the CSP, leading to severe peak tailing and poor resolution. To counteract this, a basic modifier—such as 0.1% to 0.5% Triethylamine (TEA) or Diethylamine (DEA)—must be added to the mobile phase. The TEA outcompetes the analyte for these non-specific binding sites, sharpening the peaks and enabling accurate integration[2].

B. 1H/19F NMR with Mosher’s Acid Chloride (The Orthogonal Validator)

When HPLC standards are unavailable or when absolute configuration must be determined alongside ee, Mosher’s method is the premier choice. This technique uses a chiral derivatizing agent (CDA), typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to covalently convert the enantiomeric amine mixture into a mixture of diastereomeric amides[3],[4].

  • The Causality of Reagent Selection: It is critical to use Mosher's acid chloride (MTPA-Cl) rather than the free acid (MTPA) with a coupling agent (like DCC). Primary amines can undergo kinetic resolution during coupling with the free acid, meaning one enantiomer reacts faster than the other. This artificially skews the final diastereomeric ratio, invalidating the ee measurement. The highly reactive acid chloride ensures complete, quantitative conversion of both enantiomers, preserving the original ee[5]. The resulting diastereomers exhibit distinct ¹H and ¹⁹F NMR chemical shifts due to the anisotropic shielding effects of the phenyl ring[4].

Quantitative Data Presentation

The following matrix objectively compares the performance metrics of both methodologies when applied to chiral primary amines.

ParameterChiral HPLC (Daicel Polysaccharide CSP)1H / 19F NMR (Mosher's Derivatization)
Primary Output Enantiomeric Excess (% ee)% ee and Absolute Configuration
Sensitivity (LOD) High (Typically <0.1% of minor enantiomer)Moderate (Limited by NMR signal-to-noise, ~1-2%)
Sample Preparation Minimal (Dilution in mobile phase)Intensive (Anhydrous derivatization, workup)
Analysis Time 10–30 minutes per run2–4 hours (including reaction time)
Risk of Artifacts Low (if baseline resolution Rs > 1.5 is met)High (if kinetic resolution or incomplete reaction occurs)
Equipment Cost Moderate (HPLC system + Chiral Columns)High (High-field NMR spectrometer required)

Experimental Workflows & Methodologies

A protocol is only as reliable as its internal controls. Self-Validating Rule: Before analyzing an enantioenriched sample of 6-(Aminomethyl)piperidin-2-one, you must run a racemic standard. If the racemate does not yield a 50:50 ratio (or baseline resolution in HPLC), the system is not validated for ee determination[6].

EE_Validation Start 6-(Aminomethyl)piperidin-2-one Sample Decision Select Primary Validation Method Start->Decision HPLC Chiral HPLC (Direct Analysis) Decision->HPLC High Throughput NMR 1H/19F NMR (Mosher's Derivatization) Decision->NMR Absolute Config HPLC_Prep Dilute in Mobile Phase (Hexane/IPA + TEA) HPLC->HPLC_Prep NMR_Prep React with (R)/(S)-MTPA-Cl in CDCl3 NMR->NMR_Prep HPLC_Data Integrate Enantiomer Peak Areas HPLC_Prep->HPLC_Data NMR_Data Integrate Diastereomer Shifts (Δδ) NMR_Prep->NMR_Data Result Calculate % ee HPLC_Data->Result NMR_Data->Result

Decision matrix for selecting the appropriate enantiomeric excess validation workflow.

Protocol A: Chiral HPLC Validation
  • System Preparation: Equilibrate a Daicel Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol (80:20 v/v) containing 0.1% Triethylamine (TEA) at a flow rate of 1.0 mL/min[7],[2].

  • Racemate Validation: Inject 10 µL of a 1 mg/mL solution of racemic 6-(Aminomethyl)piperidin-2-one.

  • Resolution Check: Confirm that the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 . Adjust the Isopropanol ratio if necessary.

  • Sample Analysis: Inject the enantioenriched sample. Integrate the area under the curve (AUC) for both peaks.

  • Calculation: %ee=AUCmajor​+AUCminor​∣AUCmajor​−AUCminor​∣​×100

Protocol B: Mosher's Amide Derivatization (NMR)
  • Reaction Setup: In a dry, argon-purged vial, dissolve 5 mg of the 6-(Aminomethyl)piperidin-2-one sample in 0.5 mL of anhydrous CDCl3​ .

  • Base Addition: Add 2 equivalents of anhydrous deuterated pyridine (to scavenge the HCl byproduct and drive the reaction)[5].

  • Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl. (An excess is used to ensure 100% conversion and avoid kinetic resolution)[5].

  • Incubation: Stir at room temperature for 2 hours. Monitor completion via TLC.

  • NMR Acquisition: Transfer directly to an NMR tube. Acquire high-resolution ¹H and ¹⁹F NMR spectra[8].

  • Integration: Identify the distinct trifluoromethyl signals in the ¹⁹F spectrum (typically around -69 to -72 ppm) corresponding to the two diastereomers. Integrate these peaks to calculate the ee[4].

Mosher_Mechanism Analyte Chiral Amine (Enantiomeric Mixture) Reaction Nucleophilic Acyl Substitution (Kinetic Control Avoided) Analyte->Reaction Reagent (R)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Reaction Diastereomers Diastereomeric Amides (R,R) and (R,S) Reaction->Diastereomers Excess Reagent + Base NMR_Active Anisotropic Shielding (Distinct 1H/19F Signals) Diastereomers->NMR_Active NMR Analysis

Mechanistic pathway of Mosher's derivatization for converting enantiomers to quantifiable diastereomers.

Conclusion & Best Practices

For routine validation of 6-(Aminomethyl)piperidin-2-one during process chemistry or scale-up, Chiral HPLC is the superior choice due to its high throughput, sensitivity, and lack of chemical derivatization requirements. However, the inclusion of a basic modifier (TEA) is an absolute requirement to prevent the primary amine from interacting with the silica matrix[2].

Conversely, during the initial discovery phase or when patenting a novel synthetic route, Mosher's NMR Analysis provides indispensable orthogonal data. By capturing both the enantiomeric excess and the absolute configuration in a single analytical sweep, it serves as the ultimate proof of stereochemical integrity[8],[5].

References

  • Grokipedia. Mosher's acid. Retrieved from: [Link]

  • Ingenta Connect. Amine Synthesis Using the Amine Donor N-Phenyl Putrescine and the Johnson Matthey Transaminase Biocatalyst Library. Retrieved from:[Link]

  • Journal of Chemical Education (ACS Publications). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Retrieved from: [Link]

  • National Institutes of Health (PMC). Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. Retrieved from:[Link]

  • TÜBİTAK Academic Journals. Synthesis and application of L-proline and R-phenylglycine derived organocatalysts. Retrieved from:[Link]

  • US Patent 5521320A.Process for the enantioselective synthesis of intermediates used in the preparation of physostigmine.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-(Aminomethyl)piperidin-2-one

Safe Handling and Operational Logistics for 6-(Aminomethyl)piperidin-2-one Introduction 6-(Aminomethyl)piperidin-2-one is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Operational Logistics for 6-(Aminomethyl)piperidin-2-one

Introduction 6-(Aminomethyl)piperidin-2-one is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex alkaloids and targeted therapeutics. However, the dual presence of a piperidine ring and a primary aminomethyl group imparts specific reactivity and toxicity profiles that demand stringent laboratory safety protocols. Whether handled as a free base or a hydrochloride salt, researchers must implement precise Personal Protective Equipment (PPE) and operational workflows to mitigate acute exposure risks. This guide provides a field-proven, causality-based framework for the safe handling, containment, and disposal of this compound.

1. Mechanistic Hazard Assessment To design an effective safety protocol, one must first understand the chemical causality behind the hazards of 6-(Aminomethyl)piperidin-2-one. According to standardized safety data[1], the compound carries several critical GHS hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[2].

The primary mechanism of its localized toxicity stems from its basicity. The aminomethyl group acts as a moderate base. When this primary amine comes into contact with the physiological moisture of the skin, eyes, or respiratory tract, it abstracts protons from water, generating localized hydroxide ions ( OH− ). This sudden shift in local pH induces the saponification of membrane lipids and the denaturation of cellular proteins, manifesting as severe tissue irritation or chemical burns[3][4]. Furthermore, if the compound is handled as a hydrochloride salt, the fine crystalline dust can easily aerosolize, presenting a significant inhalation hazard that can cause respiratory distress and inflammation[4].

HazardMechanism A 6-(Aminomethyl)piperidin-2-one (Primary Amine) B Proton Abstraction from Tissue H2O A->B C Generation of Hydroxide Ions (OH-) B->C D Lipid Saponification & Protein Denaturation C->D E Tissue Irritation (H315, H319) D->E

Mechanistic pathway of primary amine-induced tissue irritation.

2. Personal Protective Equipment (PPE) Matrix A self-validating safety system relies on the correct selection of PPE. Standard laboratory attire is insufficient for handling concentrated amines or their salts. The following matrix outlines the mandatory PPE, grounded in the chemical properties of piperidine derivatives.

PPE CategorySpecificationMechanistic Justification
Eye/Face Protection ANSI Z87.1 tight-fitting safety goggles. Face shield required for scaling >10g.Prevents alkaline dust or splash from contacting the cornea, which could cause rapid epithelial destruction and clouding[4].
Hand Protection Double-gloving: Inner Nitrile (0.1mm), Outer Neoprene or Butyl Rubber (0.3mm+).Nitrile provides basic tactile dexterity, while Butyl/Neoprene offers superior resistance to amine permeation and organic solvents used during synthesis[5].
Body Protection Flame-retardant (FR) lab coat, fully buttoned. Non-porous apron for liquid handling.Prevents dust accumulation on personal clothing and minimizes dermal exposure to corrosive bases[5].
Respiratory N95/P100 particulate respirator (for solid salt) or half-mask with ABEK filter (for free base).Protects against inhalation of aerosolized particulates (H332) and basic amine vapors that cause respiratory distress[4].

3. Operational Workflow & Handling Protocol Executing a safe transfer and reaction setup requires procedural discipline. The following step-by-step methodology ensures that the handling of 6-(Aminomethyl)piperidin-2-one is contained and controlled.

Step 1: Environmental Preparation & Verification

  • Action: Conduct all operations, including weighing and solvent transfer, inside a certified chemical fume hood.

  • Validation: Before opening the reagent bottle, verify the fume hood monitor displays a face velocity between 0.4 and 0.6 m/s (80-120 fpm). Causality: This specific velocity range ensures optimal capture of aerosolized hydrochloride powders without creating turbulent eddies that could blow the irritant back into the operator's breathing zone.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless steel or ceramic spatula.

  • Validation: Piperidine hydrochloride salts are often hygroscopic and prone to static cling. Causality: Grounding the transfer tools prevents sudden electrostatic discharges that could scatter the irritating dust across the workspace.

  • Action: Tare the vessel, transfer the required mass, and immediately seal the source container before removing the weighing vessel from the hood.

Step 3: Solubilization and Reaction Setup

  • Action: If dissolving the compound, add the solvent (e.g., methanol, dichloromethane) dropwise while maintaining continuous stirring.

  • Validation: Monitor the temperature of the reaction vessel. Causality: The dissolution of amine salts or the dilution of free bases can be exothermic. Controlled addition prevents solvent boil-off and the subsequent aerosolization of the amine[5].

HandlingWorkflow Start Pre-Operation: Verify SDS & Don PPE Hood Transfer to Fume Hood (Velocity 0.4-0.6 m/s) Start->Hood Weigh Weighing: Use Anti-static Tools Hood->Weigh Transfer Transfer to Sealed Reaction Vessel Weigh->Transfer Decon Decontamination: Wash with Dilute Acid Transfer->Decon Waste Dispose as Amine/Halogenated Waste Decon->Waste

Step-by-step safe handling and weighing workflow for piperidine derivatives.

4. Emergency Response & Disposal Plan Even with rigorous protocols, accidental exposure or spills can occur. Immediate, causality-driven responses are critical to preventing long-term tissue damage.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Critical Insight: Do not attempt to neutralize the amine with strong acids directly on the skin. The exothermic neutralization reaction will cause severe thermal burns, compounding the chemical injury[5].

  • Ocular Exposure: Use the emergency eyewash station immediately. Hold eyelids open to ensure complete irrigation of the conjunctiva. Seek ophthalmological evaluation immediately, as alkaline burns continue to penetrate deep into ocular tissue long after initial contact[4].

  • Spill Cleanup: For solid spills, do not dry sweep, as this will aerosolize the H332-classified dust. Lightly mist the powder with a compatible solvent (e.g., water or highly dilute acetic acid) to suppress dust, then wipe up with absorbent pads[2].

  • Waste Management: Collect all contaminated materials, including single-use PPE and wiping cloths, in a sealed, clearly labeled hazardous waste container. Dispose of the material as amine-containing organic waste (or halogenated waste if chlorinated solvents were used) in strict accordance with institutional and local environmental regulations[2].

References

  • Capot Chemical. "MSDS of 6-aMinomethyl-piperidin-2-one". Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Pyrrolidin-1-ylaniline". Available at: [Link]

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol". Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
6-(Aminomethyl)piperidin-2-one
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